molecular formula C22H35N3O5 B12710596 Amphetamine aspartate monohydrate CAS No. 851591-76-9

Amphetamine aspartate monohydrate

Cat. No.: B12710596
CAS No.: 851591-76-9
M. Wt: 421.5 g/mol
InChI Key: DAWXRFCLWKUCNS-MNTSKLTCSA-N
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Description

Amphetamine aspartate monohydrate is one of the four salt forms of amphetamine that constitute the prescription drug Adderall, a central nervous system (CNS) stimulant used therapeutically for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy . This specific compound, with the chemical formula C22H35N3O5, is part of a mixture designed to provide a specific ratio of dextroamphetamine and levoamphetamine enantiomers, which is crucial for its overall pharmacological profile . In research settings, this compound is valuable for studying the mechanism of action of amphetamines. Amphetamines are non-catecholamine sympathomimetic amines known to block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space . Key molecular targets identified in research include the vesicular monoamine transporter 2 (VMAT2), which is inhibited, and the dopamine (DAT) and norepinephrine (NET) transporters, whose reuptake function is blocked . This complex action on the synaptic vesicle cycle and dopaminergic synapse is a key area of scientific inquiry . The primary research applications for amphetamine aspartate monohydrate include neuroscientific studies on ADHD, investigations into sleep-wake disorders like narcolepsy, and fundamental pharmacological research on stimulant drugs . It is also used in pharmacokinetic studies, as the metabolism of amphetamine is known to involve the CYP2D6 enzyme pathway, and its elimination is highly dependent on urinary pH . WARNING: This product is strictly for research purposes in a controlled laboratory environment. It is NOT intended for personal, medicinal, or human consumption. Amphetamine aspartate monohydrate has a high potential for abuse and misuse, which can lead to the development of a substance use disorder and addiction .

Properties

CAS No.

851591-76-9

Molecular Formula

C22H35N3O5

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate

InChI

InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1

InChI Key

DAWXRFCLWKUCNS-MNTSKLTCSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O

Canonical SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Amphetamine Aspartate Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine Aspartate Monohydrate, a key component in several widely prescribed stimulant medications, presents a unique profile of chemical properties and stability considerations critical to drug development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of its physicochemical characteristics, stability profile under various stress conditions, and methodologies for its accurate analysis. By synthesizing available data and established scientific principles, this document serves as an essential resource for researchers and professionals engaged in the pharmaceutical sciences.

Introduction: Understanding Amphetamine Aspartate Monohydrate

Amphetamine Aspartate Monohydrate is a salt form of amphetamine, a potent central nervous system (CNS) stimulant. It is a constituent of mixed amphetamine salts, including the widely known medication Adderall®, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] The monohydrate designation indicates the presence of one molecule of water within the crystal lattice, which can significantly influence the salt's physical and chemical stability.[3]

This guide delves into the core chemical properties of Amphetamine Aspartate Monohydrate and its behavior under stress, providing insights crucial for formulation development, stability testing, and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development into a safe and effective drug product.

Chemical Structure and Molecular Formula

Amphetamine Aspartate Monohydrate is the hydrated salt formed from the reaction of amphetamine and aspartic acid.[3]

  • Molecular Formula: C₁₃H₂₂N₂O₅[4]

  • Molecular Weight: 286.32 g/mol [4]

  • Structure: The ionic interaction between the basic amine group of amphetamine and the carboxylic acid groups of aspartic acid forms the salt. The single water molecule is incorporated into the crystal structure.

Physical Characteristics
Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation design. Amphetamine base is slightly soluble in water but soluble in organic solvents like ethanol.[5] As a salt, amphetamine aspartate monohydrate is expected to have higher aqueous solubility compared to the free base. The presence of the polar aspartate counter-ion and the water of hydration contribute to this increased solubility in aqueous media. However, specific quantitative solubility data for amphetamine aspartate monohydrate in various solvents is not widely published.

pKa

The pKa of the parent amphetamine molecule is approximately 9.9.[2] This indicates that amphetamine is a weak base. Its degree of ionization, and therefore its absorption and excretion, is highly dependent on the pH of the surrounding environment.[2][6] In acidic conditions, amphetamine will be predominantly in its ionized, more water-soluble form, while in alkaline conditions, the non-ionized, more lipid-soluble form will prevail.[6] This pH-dependent behavior is a critical consideration in both formulation design and understanding the pharmacokinetic profile of the drug.[2]

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂N₂O₅[4]
Molecular Weight 286.32 g/mol [4]
pKa (of Amphetamine) ~9.9[2]
Appearance (General) White to off-white crystalline solid[2]

Chemical Stability and Degradation Pathways

The stability of Amphetamine Aspartate Monohydrate is a critical quality attribute that can be influenced by various environmental factors, including temperature, humidity, light, and pH. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[7] The goal is to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in the design of a stable drug product.[7]

Typical stress conditions include:

  • Hydrolysis: Exposure to acidic and basic conditions.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Photolysis: Exposure to light.

  • Thermal Stress: Exposure to high temperatures.

Predicted Degradation Pathways of Amphetamine

While specific degradation studies on amphetamine aspartate monohydrate are not extensively published, the known reactivity of the amphetamine molecule allows for the prediction of its primary degradation pathways.

The amphetamine molecule is susceptible to oxidation. The primary amine group can be oxidized, and the aromatic ring can undergo hydroxylation.[8] Common oxidative degradation products can include phenylacetone and benzoic acid.[5] Studies have shown that amphetamine can be degraded by various oxidizing agents, including ozone and sodium hypochlorite.[9]

The stability of amphetamine in solution is influenced by pH. While amphetamine itself does not contain readily hydrolyzable functional groups, extreme pH conditions, especially when combined with elevated temperatures, can potentially lead to degradation. The stability of related compounds has been shown to be pH-dependent.[7]

Exposure to light, particularly UV radiation, can induce degradation of amphetamine. Studies on amphetamines in various matrices have demonstrated their susceptibility to photodegradation.[10][11] The exact photolytic degradation products can be complex and may involve reactions of the aromatic ring and the side chain.

At elevated temperatures, amphetamine can undergo thermal decomposition.[12] The degradation products can vary depending on the temperature and the presence of other substances.

Caption: Predicted degradation pathways of amphetamine under various stress conditions.

Analytical Methodologies for Stability Assessment

The development and validation of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately quantify the drug substance and resolve it from any degradation products or impurities.[13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Principles of a Stability-Indicating HPLC Method

A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[13] The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]

Recommended Protocol for a Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on Amphetamine Aspartate Monohydrate. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

4.2.1. Materials and Reagents

  • Amphetamine Aspartate Monohydrate reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffer solutions

4.2.2. Experimental Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation start Prepare Stock Solution of Amphetamine Aspartate Monohydrate acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxidation Oxidative Degradation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (Solid & Solution, heat) start->thermal photo Photolytic Degradation (UV/Vis exposure) start->photo control Control Sample (Unstressed) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc control->hplc neutralize->hplc pda Peak Purity Analysis (PDA Detector) hplc->pda mass_balance Calculate Mass Balance pda->mass_balance identify Identify & Characterize Degradation Products (LC-MS) mass_balance->identify pathway Propose Degradation Pathways identify->pathway

Caption: Experimental workflow for a forced degradation study of amphetamine aspartate monohydrate.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Amphetamine Aspartate Monohydrate in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a defined period.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

  • Thermal Degradation:

    • Solid State: Expose the solid powder of Amphetamine Aspartate Monohydrate to dry heat (e.g., 80-100 °C) for a defined period.

    • Solution State: Heat the stock solution at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Photolytic Degradation: Expose the stock solution and solid material to a light source that provides both UV and visible light, as specified in ICH guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including an unstressed control, using a developed and validated stability-indicating HPLC method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from co-eluting impurities.

    • Calculate the mass balance to account for the parent drug and all degradation products.

    • If significant degradation is observed, further studies using techniques like LC-MS can be employed to identify and characterize the degradation products.

Conclusion

Amphetamine Aspartate Monohydrate, as a critical component of widely used pharmaceuticals, requires a thorough understanding of its chemical properties and stability profile. This guide has provided a framework for comprehending its physicochemical characteristics and a systematic approach to evaluating its stability through forced degradation studies. While specific experimental data for this particular salt monohydrate may be limited in publicly available literature, the principles and methodologies outlined herein provide a robust foundation for researchers and drug development professionals to ensure the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient. Further research into the specific degradation pathways and solid-state properties of Amphetamine Aspartate Monohydrate will continue to be of significant value to the pharmaceutical industry.

References

  • Wikipedia. (2024, January 29). Adderall. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Adderall CII (Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate and Amphetamine Sulfate Tablets) Label. Retrieved from [Link]

  • Drugs.com. (2023, December 29). Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate, Amphetamine Sulfate ER Capsules: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Amphetamine. Retrieved from [Link]

  • precisionFDA. (n.d.). AMPHETAMINE DL-ASPARTATE MONOHYDRATE. Retrieved from [Link]

  • PubMed. (2020). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. Retrieved from [Link]

  • MedPath. (2023). Dextroamphetamine Saccharate, Amphetamine Aspartate Monohydrate, Dextroamphetamine Sulfate, and Amphetamine Sulfate - FDA Drug Approval Details. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). List of inactive ingredients (excipients) in dextroamphetamine sulfate, dextroamphetamine saccharate, amphetamine aspartate monohydrate, and amphetamine sulfate. Retrieved from [Link]

  • PubMed. (1987). The effects of pH on amphetamine-induced dopamine release as measured by in vivo dialysis. Retrieved from [Link]

  • Google Patents. (2018). US20180243241A1 - Amphetamine controlled release, prodrug, and abuse-deterrent dosage forms.
  • ResearchGate. (2016). (PDF) Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Retrieved from [Link]

  • ResearchGate. (2015). Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of lisdexamfetamine dimesylate in capsules. Retrieved from [Link]

  • Acta Scientific. (2022). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Serdexmethylphenidate and Dexmethy. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF. Retrieved from [Link]

  • University of Bath's research portal. (2016). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Retrieved from [Link]

  • Aivosto. (2023). How does stomach acid pH affect the absorption of d-amphetamine (dextroamphetamine)?. Retrieved from [Link]

  • PubMed Central. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RELATED SUBSTANCES OF LISDEXAMPHETAMINE DIMESYLATE BY RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2007). Influences of Urinary pH on the Pharmacokinetics of Three Amphetamine‐Type Stimulants Using a New High‐Performance Liquid Chromatographic Method. Retrieved from [Link]

  • Wikipedia. (2024, January 27). Methamphetamine. Retrieved from [Link]

  • Drugs.com. (n.d.). Amphetamine Interactions Checker. Retrieved from [Link]

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Adderall® CII (Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate and Amphetamine Sulfate Tablets. Retrieved from [Link]

  • National Institutes of Health. (2020). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Long-Term Effects of Amphetamine Aspartate Monohydrate on Neuronal Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amphetamine aspartate monohydrate, a key component of mixed amphetamine salts, exerts profound effects on the central nervous system, primarily by increasing the synaptic availability of dopamine and norepinephrine.[1] While its therapeutic applications in managing Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are well-established, the long-term consequences of its use on the fundamental processes of neuronal plasticity are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the multifaceted effects of long-term amphetamine exposure on synaptic plasticity, structural neuronal modifications, and adult neurogenesis. We delve into the intricate molecular signaling pathways that mediate these changes and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the complex interplay between amphetamines and the dynamic architecture of the brain.

Introduction: The Dual Role of Amphetamine in Neuronal Function

Amphetamine and its derivatives are powerful psychostimulants that act as indirect sympathomimetic amines. Their primary mechanism of action involves the blockade of dopamine (DAT) and norepinephrine (NET) transporters, as well as the inhibition of vesicular monoamine transporter 2 (VMAT2), leading to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This surge in catecholaminergic signaling underpins both the therapeutic effects of amphetamine in enhancing cognitive control and wakefulness and its potential for abuse and addiction.[3]

Neuronal plasticity, the brain's remarkable ability to reorganize its structure, function, and connections in response to experience, is a fundamental process underlying learning, memory, and adaptation. It encompasses a spectrum of changes, from the strengthening or weakening of individual synapses (synaptic plasticity) to the growth and retraction of dendritic spines (structural plasticity) and the birth of new neurons (neurogenesis). Given the critical role of dopamine and norepinephrine in modulating these processes, long-term exposure to amphetamine can induce significant and lasting alterations in neuronal plasticity.

This guide will explore these alterations in a systematic manner, focusing on the key brain regions implicated in both the therapeutic and addictive properties of amphetamine, including the prefrontal cortex, hippocampus, and nucleus accumbens.

Impact on Synaptic Plasticity: A Bidirectional Modulation

Synaptic plasticity, primarily manifested as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), represents the cellular basis of learning and memory.[4][5] Amphetamine exerts a complex, dose-dependent, and region-specific influence on these processes.

Dose-Dependent Effects on Long-Term Potentiation (LTP)

Research has demonstrated that amphetamine can have a biphasic effect on LTP, particularly in the prefrontal cortex (PFC). Low doses of amphetamine have been shown to enhance LTP, while high doses can impair or even abolish it.[6][7][8] This bidirectional modulation is thought to be mediated by the differential engagement of dopamine receptor subtypes and downstream signaling cascades.

The enhancement of LTP at low doses is primarily attributed to the activation of D1-dopamine receptors and the subsequent stimulation of the cAMP-PKA signaling pathway.[6][7] Conversely, the impairment of LTP at high doses involves a more complex interplay of D1- and D2-like dopamine receptors and the activation of protein phosphatase-1 (PP1), a downstream target of PKA signaling.[6][7]

Region-Specific Modulation of Long-Term Depression (LTD)

Amphetamine's influence on LTD is also highly region-specific. In the ventral tegmental area (VTA), a key component of the brain's reward circuitry, brief exposure to amphetamine can completely block the induction of LTD at glutamatergic synapses on dopamine neurons.[9][10][11] This effect is mediated by the release of endogenous dopamine, which acts on D2 dopamine receptors to inhibit the calcium influx necessary for LTD induction.[9][10] The blockade of this homeostatic mechanism for weakening synaptic connections is hypothesized to contribute to the sensitizing effects of psychostimulants.[9][10] Interestingly, this effect is selective, as amphetamine does not block LTD in the hippocampus.[1][10]

Experimental Protocol: Induction and Measurement of LTP in Prefrontal Cortex Slices

This protocol outlines a standard procedure for inducing and recording LTP in acute brain slices of the rodent prefrontal cortex following in vivo amphetamine administration.

Materials:

  • Amphetamine sulfate (or other specified salt)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibrating microtome

  • Submerged recording chamber with temperature control

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier and data acquisition system

Procedure:

  • Animal Preparation and Drug Administration: Administer the desired dose of amphetamine (e.g., 0.1 mg/kg for enhancement, 10 mg/kg for impairment) or saline control via intraperitoneal (i.p.) injection to adult rodents.[8]

  • Slice Preparation: 30 minutes post-injection, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the prefrontal cortex using a vibrating microtome.

  • Slice Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording: Place a single slice in a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C. Position a bipolar stimulating electrode in layer II/III of the prelimbic cortex and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[8]

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Data Analysis: Quantify the magnitude of LTP by expressing the average fEPSP slope during the last 10 minutes of recording as a percentage of the average baseline fEPSP slope.

Structural Plasticity: Remodeling the Neuronal Landscape

Long-term amphetamine exposure induces significant structural changes in neurons, particularly in the number and morphology of dendritic spines. These tiny protrusions on dendrites are the primary sites of excitatory synapses, and alterations in their density and shape are thought to reflect changes in synaptic connectivity and strength.

Region-Specific Effects on Dendritic Spine Density

Repeated administration of amphetamine has been shown to increase dendritic spine density in several brain regions, including the nucleus accumbens and the prefrontal cortex.[6][12][13] This increase in spine density is a long-lasting effect, persisting for over a month after the cessation of drug treatment.[13] In the prefrontal cortex, these changes are often observed on the apical dendrites of pyramidal neurons.[6][13]

In contrast, studies have also reported decreases in spine density in certain cortical areas under specific experimental conditions, highlighting the complexity of amphetamine's effects on neuronal structure.[12] These differential effects may be related to whether the structural changes are associated with associative drug conditioning versus non-associative drug sensitization.[12]

In the hippocampus, amphetamine has also been demonstrated to increase the density of dendritic spines on pyramidal neurons, both in vivo and in vitro.[3][14][15]

Molecular Mechanisms of Spine Remodeling

The structural plasticity of dendritic spines is tightly regulated by the actin cytoskeleton. Amphetamine-induced changes in spine morphology are driven by a complex signaling cascade that converges on the regulation of actin dynamics.

Key Signaling Pathways:

  • Cdk5/p25 Signaling: Amphetamine exposure can lead to the cleavage of p35 to the more stable and potent Cdk5 activator, p25, by the calcium-dependent protease calpain.[3][14][15] The resulting hyperactivation of Cdk5 is essential for the amphetamine-induced increase in dendritic spine density in the hippocampus.[3][14][15]

  • Rho GTPase Signaling: Amphetamine can activate small GTPases, such as RhoA, which are critical regulators of the actin cytoskeleton.[4][16] Rho signaling plays a role in the internalization of the dopamine transporter and is linked to the plasticity and alterations in dendritic spine morphology.[4][16]

Amphetamine_Spine_Plasticity

Experimental Protocol: Golgi-Cox Staining for Dendritic Spine Analysis

The Golgi-Cox method is a classic and powerful technique for visualizing the detailed morphology of neurons, including their dendritic branches and spines.

Materials:

  • Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)

  • 30% sucrose solution

  • Ammonia solution

  • Sodium thiosulfate solution

  • Dehydrating alcohols (50%, 70%, 95%, 100% ethanol)

  • Xylene or other clearing agent

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation: Following long-term amphetamine or saline treatment and a washout period (e.g., 24-25 days), deeply anesthetize the animal and perfuse with saline.[6][17]

  • Impregnation: Immerse the dissected brain in Golgi-Cox solution and store in the dark for 14 days.[17]

  • Cryoprotection: Transfer the brain to a 30% sucrose solution and store at 4°C until it sinks.[17]

  • Sectioning: Section the brain into 100-200 µm thick sections using a cryostat or vibrating microtome.

  • Staining Development: Mount the sections on slides and allow them to dry. Develop the stain by immersing the slides in a series of solutions: distilled water, ammonia, distilled water, and sodium thiosulfate.[18]

  • Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols, clear in xylene, and coverslip with mounting medium.[18]

  • Microscopy and Analysis: Image the impregnated neurons using a brightfield microscope with a high-magnification objective. Quantify dendritic branching and spine density using appropriate software (e.g., ImageJ with NeuronJ plugin).

Adult Hippocampal Neurogenesis: A Complex and Contentious Picture

Adult hippocampal neurogenesis, the process of generating new functional neurons from neural stem cells in the dentate gyrus, is implicated in learning, memory, and mood regulation. The effects of long-term amphetamine use on this process are complex and appear to be highly dependent on the dose and administration paradigm.

Some studies suggest that therapeutic and even abuse-level doses of d-amphetamine, administered from adolescence to adulthood, can dose-dependently increase the survival and differentiation of new neurons in the hippocampus, without affecting progenitor cell proliferation.[8][19][20] This suggests that amphetamine may promote the maturation and integration of newly born neurons.

However, other studies, particularly those involving methamphetamine self-administration, have reported decreases in various aspects of hippocampal neurogenesis, including proliferation, differentiation, and survival.[11][21][22] These discrepancies may be attributable to differences in the specific amphetamine compound used, the route and pattern of administration (e.g., experimenter-administered vs. self-administered), and the duration of the treatment.

Experimental Protocol: BrdU Labeling for Neurogenesis Assessment

5-bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is an analog of thymidine. It is incorporated into the DNA of dividing cells during the S-phase of the cell cycle and can be detected with specific antibodies, allowing for the labeling and tracking of newborn cells.

Materials:

  • BrdU solution

  • Appropriate fixative (e.g., 4% paraformaldehyde)

  • Hydrochloric acid (HCl) for DNA denaturation

  • Boric acid for pH neutralization

  • Primary antibody against BrdU

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • BrdU Administration: Administer BrdU (e.g., 50 mg/kg, i.p.) to animals undergoing long-term amphetamine or saline treatment. The timing of BrdU injections relative to the drug treatment will depend on whether cell proliferation, survival, or differentiation is being assessed.[8]

  • Tissue Processing: At the end of the experiment, perfuse the animals with fixative and dissect the brains. Post-fix the brains and cryoprotect them in sucrose solution. Section the brains through the hippocampus using a cryostat.

  • Immunohistochemistry:

    • Denature the DNA in the tissue sections by incubating in warm HCl.

    • Neutralize the acid with boric acid.

    • Block non-specific antibody binding and incubate with the primary anti-BrdU antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain with a nuclear dye.

  • Imaging and Quantification: Acquire z-stack images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive cells using stereological methods to obtain an unbiased estimate of the total number of new cells. Co-labeling with neuronal (e.g., NeuN) or glial (e.g., GFAP) markers can be used to determine the phenotype of the newborn cells.

The Interplay with Glutamatergic and GABAergic Systems

The effects of amphetamine on neuronal plasticity are not solely mediated by its direct actions on dopamine and norepinephrine systems. Amphetamine also significantly modulates glutamatergic and GABAergic neurotransmission, which are the primary excitatory and inhibitory systems in the brain, respectively.

Amphetamine can potentiate glutamatergic synaptic transmission by reducing glutamate clearance through the endocytosis of the excitatory amino acid transporter EAAT3 in dopamine neurons.[23] It can also selectively suppress the inhibitory component of glutamate-mediated transmission by inhibiting metabotropic glutamate receptor (mGluR)-mediated IPSPs in dopamine neurons.[16][24]

Furthermore, amphetamine can disrupt the inhibitory function of GABAergic interneurons in the prefrontal cortex.[25] Specifically, repeated amphetamine treatment has been shown to affect parvalbumin-positive interneurons, which are crucial for regulating the output of pyramidal neurons.[10]

Experimental_Workflow

Summary and Future Directions

The long-term administration of amphetamine aspartate monohydrate induces profound and lasting changes in neuronal plasticity. These effects are characterized by a complex, dose- and region-dependent modulation of synaptic strength, a significant remodeling of dendritic architecture, and a contentious impact on adult hippocampal neurogenesis. The underlying molecular mechanisms involve intricate signaling cascades that link dopamine and norepinephrine signaling to the regulation of the actin cytoskeleton and gene expression.

Future research should aim to further dissect the molecular players involved in these plastic changes, particularly the downstream effectors of the Cdk5 and Rho GTPase pathways. A more comprehensive understanding of the differential effects of therapeutic versus abuse-level doses on neuronal plasticity is also crucial. Finally, resolving the conflicting findings regarding adult neurogenesis will require carefully controlled studies that systematically evaluate the influence of different amphetamine compounds, administration paradigms, and subject characteristics. A deeper understanding of these processes will not only illuminate the neurobiology of amphetamine action but also pave the way for novel therapeutic strategies to mitigate the adverse long-term consequences of psychostimulant use.

References

  • Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience, 11, 372. [Link]

  • Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience, 11, 372. [Link]

  • Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. ResearchGate. [Link]

  • Wheeler, D. S., et al. (2015). Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine. Proceedings of the National Academy of Sciences, 112(51), E7138-E7147. [Link]

  • Barak, L. S., et al. (2013). Emerging roles of actin cytoskeleton regulating enzymes in drug addiction. Pharmacology & therapeutics, 139(3), 346-359. [Link]

  • Paladini, C. A., et al. (2001). Amphetamine Selectively Blocks Inhibitory Glutamate Transmission in Dopamine Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(14), 5136-5142. [Link]

  • Jones, S., & Kauer, J. A. (2000). Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area. Journal of Neuroscience, 20(15), 5575-5580. [Link]

  • Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404-416. [Link]

  • Ramanathan, K. R., & Fuchs, R. A. (2023). Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation. Frontiers in behavioral neuroscience, 17, 1184969. [Link]

  • Thomas, M. J., et al. (2000). Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area. Journal of Neuroscience, 20(15), 5575-5580. [Link]

  • Wikipedia contributors. (2024, January 26). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • Robinson, T. E., & Kolb, B. (1999). Alterations in the morphology of dendrites and dendritic spines in the nucleus accumbens and prefrontal cortex following repeated treatment with amphetamine or cocaine. The European journal of neuroscience, 11(5), 1598-1604. [Link]

  • Crombag, H. S., et al. (2005). Amphetamine-induced changes in dendritic morphology in rat forebrain correspond to associative drug conditioning rather than non-associative drug sensitization. The European journal of neuroscience, 21(7), 1968-1976. [Link]

  • Z Z, S. L., & S M, F. (2007). Differential Laminar Effects of Amphetamine on Prefrontal Parvalbumin Interneurons. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(11), 2326-2336. [Link]

  • Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404-416. [Link]

  • Xu, T., et al. (2010). Amphetamine modulation of long-term potentiation in the prefrontal cortex: dose dependency, monoaminergic contributions, and paradoxical rescue in hyperdopaminergic mutant. Journal of neurochemistry, 115(6), 1643-1654. [Link]

  • Mandyam, C. D., et al. (2013). Chronic d-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]

  • Mandyam, C. D., et al. (2013). Chronic D-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]

  • Z Z, S. L., & S M, F. (2014). The role of the GABA system in amphetamine-type stimulant use disorders. Acta pharmacologica Sinica, 35(8), 983-991. [Link]

  • Young, E. J., et al. (2014). The Actin Cytoskeleton as a Therapeutic Target for the Prevention of Relapse to Methamphetamine Use. Biological psychiatry, 76(1), 8-16. [Link]

  • Mandyam, C. D., et al. (2012). Varied access to intravenous methamphetamine self-administration differentially alters adult hippocampal neurogenesis. Neuroscience, 212, 141-151. [Link]

  • Robinson, T. E., & Kolb, B. (1997). Persistent Structural Modifications in Nucleus Accumbens and Prefrontal Cortex Neurons Produced by Previous Experience with Amphetamine. Journal of Neuroscience, 17(21), 8491-8497. [Link]

  • Zuo, Y., et al. (2016). Golgi-Cox Staining Step by Step. Frontiers in neuroanatomy, 10, 24. [Link]

  • Fuchs, R. A., et al. (2023). Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation. ResearchGate. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. [Link]

  • Rejdak, R., et al. (2017). Effects of amphetamine administration on neurogenesis in adult rats. Pharmacological reports : PR, 69(6), 1269-1274. [Link]

  • Zhang, Y., et al. (2014). Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation. Journal of visualized experiments : JoVE, (87), 51490. [Link]

  • Ferrario, C. R., et al. (2011). Synaptic cytoskeletal plasticity in the prefrontal cortex following psychostimulant exposure. Neuropharmacology, 61(7), 1114-1124. [Link]

  • Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 38(1), 122-139. [Link]

  • IHC WORLD. (2024). Golgi-Cox Staining Protocol for Neurons and Processes. IHC WORLD. [Link]

  • Kasai, H., et al. (2010). In vivo two-photon imaging of dendritic spines in marmoset neocortex. The European journal of neuroscience, 31(1), 18-25. [Link]

  • Hoops, D., et al. (2018). Amphetamine abuse disrupts development of mouse prefrontal cortex. eNeuro. [Link]

  • Young, E. J., et al. (2014). The Actin Cytoskeleton as a Therapeutic Target for the Prevention of Relapse to Methamphetamine Use. Biological psychiatry, 76(1), 8-16. [Link]

  • Romer, A. M., et al. (2020). Schematic illustration of the modified Golgi-Cox staining protocol for fetal sheep brain. ResearchGate. [Link]

  • Mandyam, C. D., et al. (2013). Chronic D-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]

  • Mandyam, C. D., et al. (2012). Varied access to intravenous methamphetamine self-administration differentially alters adult hippocampal neurogenesis. Neuroscience, 212, 141-151. [Link]

  • Zhang, S., et al. (2010). In Vivo 2-Photon Imaging of Fine Structure in the Rodent Brain. Stroke, 41(10 Suppl), S117-S123. [Link]

  • Reed, E. J., et al. (2020). Amphetamine reduces reward encoding and stabilizes neural dynamics in rat anterior cingulate cortex. eLife, 9, e58332. [Link]

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  • Centonze, D., et al. (2002). Cocaine and amphetamine depress striatal GABAergic synaptic transmission through D2 dopamine receptors. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 26(2), 164-175. [Link]

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Technical Whitepaper: Amphetamine Salts and Dopamine Release Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Molecular Mechanisms, Isomeric Pharmacodynamics, and Electrochemical Detection Protocols

Executive Summary

This technical guide provides a foundational analysis of the pharmacodynamic actions of amphetamine salts on dopaminergic neurotransmission. Unlike direct reuptake inhibitors (e.g., cocaine), amphetamine functions as a substrate-type releaser , utilizing a complex cascade involving the Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), and Trace Amine-Associated Receptor 1 (TAAR1).[1] This document details the molecular kinetics of this release, differentiates the potency of stereoisomers (d- vs. l-amphetamine), and establishes rigorous protocols for quantifying dopamine (DA) release using Fast-Scan Cyclic Voltammetry (FSCV) and In Vivo Microdialysis.

Molecular Pharmacodynamics: The Efflux Cascade

The mechanism by which amphetamine induces dopamine release is distinct from simple reuptake inhibition.[2] It involves the reversal of transport directionality, driven by three distinct molecular events.

The "Exchange Diffusion" & Weak Base Model

Amphetamine (AMPH) is a lipophilic weak base and a substrate for DAT.

  • DAT Uptake: AMPH competes with DA for uptake by DAT. Its entry into the presynaptic terminal is electrogenic, bringing Na+ ions into the cytosol.

  • VMAT2 Inhibition & Vesicular Depletion: Once intracellular, AMPH acts as a weak base, diffusing into synaptic vesicles and neutralizing the acidic pH gradient required for VMAT2 function. This forces vesicular DA into the cytosol, creating a massive concentration gradient [1].

  • Reverse Transport: The accumulation of cytosolic DA, combined with elevated intracellular Na+, reverses the electrochemical gradient of DAT. Consequently, DAT switches from an influx pump to an efflux channel, pumping DA into the synaptic cleft [2].

The TAAR1-Mediated Signaling Pathway

Recent foundational research highlights the critical role of TAAR1 (Trace Amine-Associated Receptor 1), an intracellular G-protein coupled receptor (GPCR) located on the presynaptic membrane [3].

  • Activation: Intracellular AMPH binds to TAAR1.

  • Signaling: This activates protein kinase A (PKA) and protein kinase C (PKC).

  • DAT Phosphorylation: These kinases phosphorylate the N-terminus of DAT.

  • Outcome: Phosphorylation shifts DAT into an "efflux-preferring" conformation and prevents DAT internalization, sustaining the reverse transport of dopamine [4].

Visualization: The Molecular Cascade

The following diagram illustrates the integration of the Weak Base Model and TAAR1 signaling.

AmphetamineMechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal (Cytosol) cluster_vesicle Synaptic Vesicle AMPH_out Amphetamine (Extracellular) DAT_in DAT (Influx Mode) AMPH_out->DAT_in Substrate Entry DA_out Dopamine (Synaptic Cleft) AMPH_cyto Amphetamine (Cytosolic) DAT_in->AMPH_cyto DAT_out DAT (Efflux Mode) DAT_out->DA_out Efflux TAAR1 TAAR1 Receptor AMPH_cyto->TAAR1 Agonism VMAT2 VMAT2 (Inhibited) AMPH_cyto->VMAT2 Disrupts pH Gradient DA_cyto Dopamine (Cytosolic Accumulation) DA_cyto->DAT_out Reverse Transport Kinases PKC / PKA Activation TAAR1->Kinases Signaling Kinases->DAT_out Phosphorylation DA_vesicle Vesicular Dopamine DA_vesicle->DA_cyto Displacement

Figure 1: The dual-mechanism of amphetamine-induced dopamine release: Vesicular depletion via pH disruption and DAT reversal via TAAR1-mediated phosphorylation.

Isomeric Distinction & Salt Formulation

Amphetamine exists as a chiral molecule with two enantiomers: dextroamphetamine (


-AMPH) and levoamphetamine (

-AMPH).[3] Commercial formulations (e.g., mixed amphetamine salts) utilize specific ratios of these isomers to tune the pharmacodynamic profile.
Pharmacodynamic Potency

The


-isomer is significantly more potent at the dopamine transporter, while the 

-isomer retains more activity at the norepinephrine transporter (NET). This distinction is vital for targeting specific neurocircuitry (e.g., Nucleus Accumbens vs. Prefrontal Cortex).
Feature

-Amphetamine

-Amphetamine
Mechanistic Basis
DAT Binding Affinity High (

)
Low (

)
Stereoselectivity of the DAT substrate site [5].
DA Release Potency 3-5x more potent than

-AMPH
Weak

-AMPH induces greater DAT reversal currents.
NE Release Potency HighModerate/HighLess stereoselectivity at NET compared to DAT.
Primary Effect Locomotor stimulation, EuphoriaCardiovascular arousal, AlertnessDA (Striatum) vs. NE (Peripheral/Cortical).
The Role of Salt Counter-ions

While the isomer determines receptor affinity, the salt form (Sulfate, Saccharate, Aspartate) dictates pharmacokinetics.

  • Solubility: Different salts have varying dissolution rates in the GI tract.

  • Mixed Salts: Combining immediate-release salts (e.g., sulfate) with slower-dissolving salts creates a "pulsatile" delivery, extending the duration of TAAR1 activation and preventing rapid DAT re-internalization [6].

Experimental Methodologies

To validate the mechanisms described above, researchers must choose between high temporal resolution (FSCV) and high chemical specificity (Microdialysis).

Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)

Objective: Measure sub-second dopamine release kinetics in vivo (e.g., Nucleus Accumbens).[4]

Equipment:

  • Carbon-fiber microelectrode (CFM): ~7 µm diameter, exposed length 50–100 µm.

  • Ag/AgCl reference electrode.[5]

  • Potentiostat with background subtraction capabilities.[5][6]

Step-by-Step Workflow:

  • Electrode Fabrication: Aspirate a single carbon fiber into a glass capillary. Pull using a vertical pipette puller. Seal with epoxy.

  • Waveform Application: Apply a triangular waveform:

    • Resting Potential: -0.4 V

    • Scan Limit: +1.3 V (Oxidizes DA)

    • Scan Rate: 400 V/s[6]

    • Frequency: 10 Hz (every 100ms)

  • Implantation: Stereotaxically lower CFM into the Nucleus Accumbens (Coordinates: AP +1.3, ML +1.3, DV -7.0 relative to Bregma in rats).

  • Pharmacological Challenge: Administer Amphetamine (i.p. or local infusion).

  • Signal Identification: Dopamine is identified by its characteristic "duck-shaped" cyclic voltammogram (Oxidation peak at ~+0.6V, Reduction dip at ~-0.2V).

  • Calibration: Post-experiment, calibrate the electrode in a flow cell with known DA concentrations (1 µM) to convert current (nA) to concentration [7].

Protocol B: In Vivo Microdialysis

Objective: Measure tonic (baseline) extracellular dopamine levels over minutes/hours.

Step-by-Step Workflow:

  • Probe Preparation: Use a concentric probe with a semi-permeable membrane (20-40 kDa cutoff).

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate (1.0 – 2.0 µL/min).

    • aCSF Composition: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2.

  • Sample Collection: Collect dialysate fractions every 10–20 minutes.

  • Analysis: Inject samples into High-Performance Liquid Chromatography (HPLC) system coupled with Electrochemical Detection (ECD).

  • Validation: To confirm the DA source is neuronal and impulse-dependent, infuse Tetrodotoxin (TTX) through the probe; DA levels should drop by >90% [8].

Decision Matrix: Selecting the Right Method

ProtocolSelection Start Define Research Question Question Is sub-second kinetics required? Start->Question FSCV_Path Yes: Phasic Release Question->FSCV_Path Transient Events Micro_Path No: Tonic/Basal Levels Question->Micro_Path Drug Half-life Study FSCV_Tech Select FSCV FSCV_Path->FSCV_Tech Micro_Tech Select Microdialysis Micro_Path->Micro_Tech FSCV_Data Data: Oxidation Current (nA) vs Time (ms) FSCV_Tech->FSCV_Data Micro_Data Data: Absolute Conc. (nM) vs Time (min) Micro_Tech->Micro_Data

Figure 2: Decision matrix for selecting between FSCV (kinetic resolution) and Microdialysis (chemical sensitivity).

References

  • Sulzer D, Rayport S. (1990). Amphetamine and other psychostimulants reduce pH gradients in midbrain dopaminergic neurons and chromaffin granules: a mechanism of action. Neuron. Link

  • Robertson SD, et al. (2009). Amphetamine-induced increases in intracellular sodium dictate the rate of dopamine transport reversal. PLoS One. Link

  • Xie Z, Miller GM. (2009). Trace amine-associated receptor 1 as a monoaminergic modulator in brain.[7] Biochemical Pharmacology. Link

  • Underhill SM, et al. (2014). Amphetamine modulates excitatory neurotransmission through endocytosis of the glutamate transporter EAAT3 in dopamine neurons. Neuron. Link

  • Heal DJ, et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link

  • Joyce BM, et al. (2007). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo.[8] Journal of Biological Chemistry. Link

  • Robinson DL, et al. (2003). Detecting subsecond dopamine release with fast-scan cyclic voltammetry in vivo. Clinical Chemistry. Link

  • Westerink BH, et al. (1987). The use of microdialysis for the determination of neuronal dopamine release.[2][9][10][11] Life Sciences. Link

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Methodological & Application

Using amphetamine aspartate monohydrate in rodent models of impulsivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Interrogation of Impulsivity using Amphetamine Aspartate Monohydrate in Rodent Models

Executive Summary

This guide details the protocol for utilizing Amphetamine Aspartate Monohydrate , a specific salt form of the psychostimulant amphetamine, to modulate and measure impulsivity in rodent models. While often used in mixed-salt formulations (e.g., Adderall®), isolated use of the aspartate salt requires precise stoichiometric adjustment to normalize for the active amphetamine moiety.

This application note focuses on two "Gold Standard" assays:

  • The 5-Choice Serial Reaction Time Task (5-CSRTT): Measures "Waiting Impulsivity" (Motor inhibition).

  • Delay Discounting Task (DDT): Measures "Choice Impulsivity" (Cognitive decision-making).

Key Mechanistic Insight: Amphetamine exhibits a hormetic (biphasic) dose-response curve. Low doses (0.25–0.5 mg/kg) typically enhance sustained attention and reduce impulsivity (modeling ADHD therapeutic effects), while high doses (>1.0 mg/kg) disrupt inhibitory control, increasing impulsive responding (modeling mania or substance abuse phenotypes).

Chemical Characterization & Formulation

Critical Advisory: Researchers often confuse salt forms. You must calculate the Free Base Equivalent (FBE) to ensure reproducibility across studies using different salts (e.g., sulfate vs. aspartate).

Compound Profile
  • Compound: Amphetamine Aspartate Monohydrate[1][2][3][4][5]

  • Active Moiety:

    
    -Amphetamine (or 
    
    
    
    -amphetamine depending on enantiomer purity; check CoA).
  • Stoichiometry Warning: This salt typically exists as a 1:1 molar ratio (Amphetamine:Aspartic Acid) with one water molecule, but 2:1 complexes exist.

    • Scenario A (Standard 1:1): MW

      
       286.3  g/mol .[4]
      
    • Scenario B (Dimer 2:1): MW

      
       421.5  g/mol .[1]
      
    • Action:Always verify the Molecular Weight on your specific Certificate of Analysis (CoA). The calculations below assume the standard 1:1 form (MW 286.3).

Formulation Protocol

Vehicle: 0.9% Sterile Saline. Solubility: High. No pH adjustment or co-solvents (DMSO) required for standard doses.

Step-by-Step Preparation (Example: 1.0 mg/kg FBE dose for 10 rats @ 300g):

  • Calculate Total Free Base Needed:

    
    
    
  • Apply Salt Correction Factor (SCF):

    
    
    
    
    
  • Dissolution: Dissolve 6.36 mg salt in 10 mL saline (Target concentration: 0.3 mg/mL Free Base).

  • Injection Volume: Administer 1 mL/kg (e.g., 0.3 mL for a 300g rat).

Mechanistic Pathway

Amphetamine acts as a substrate-type releaser. It enters the presynaptic terminal via the Dopamine Transporter (DAT) and disrupts vesicular storage, flooding the synapse with dopamine (DA) and norepinephrine (NE).

G Amph Amphetamine Aspartate (Extracellular) DAT DAT / NET (Transporter) Amph->DAT Substrate Entry VMAT2 VMAT2 (Vesicular Transporter) Amph->VMAT2 Inhibits/Reverses TAAR1 TAAR1 Receptor (Intracellular) Amph->TAAR1 Agonism DAT->Amph Internalization Synapse Synaptic Cleft (Increased Neurotransmission) DAT->Synapse Massive Release Vesicle Synaptic Vesicle (DA / NE Stores) VMAT2->Vesicle Disrupts pH Gradient Cytosol Cytosolic DA / NE (Accumulation) Vesicle->Cytosol Leakage Cytosol->DAT Reverse Transport TAAR1->DAT Phosphorylation (Reverse Transport) Impulsivity Behavioral Output: Modulated Impulsivity Synapse->Impulsivity Dose-Dependent Effect

Figure 1: Mechanism of Action. Amphetamine reverses transporter flux via TAAR1 agonism and VMAT2 disruption, increasing synaptic catecholamines.

Experimental Protocols

Protocol A: 5-Choice Serial Reaction Time Task (5-CSRTT)

Type: Waiting Impulsivity (Motor)

Rationale: This task requires the rodent to wait for a visual stimulus before responding. Premature responses (responding before the light) are the operational definition of impulsivity.

Workflow:

  • Habituation: Animal learns to retrieve food pellets from the magazine.

  • Training (Phased):

    • Start with long stimulus duration (SD = 30s) and long limited hold (LH).

    • Progressively shorten SD to 0.5s–1.0s (Baseline).

    • Criterion: >80% Accuracy, <20% Omissions for 3 consecutive days.

  • Drug Challenge (Test Day):

    • Pre-treatment Time: 15–20 minutes prior to session start (IP injection).

    • Challenge Condition: To detect decreases in impulsivity (therapeutic effect), use a "Long Inter-Trial Interval (ITI)" (e.g., 7s or variable ITI) to provoke premature responding. To detect increases (abuse liability), use standard baseline parameters.

Dosing Table (Rat, IP):

Dose (FBE)Expected OutcomeMechanism
Vehicle Baseline ImpulsivityN/A
0.25 - 0.5 mg/kg Reduced Premature ResponsesOptimal PFC Catecholamine Tone (Alpha-2A/D1 activation)
1.0 - 1.5 mg/kg Increased Premature ResponsesExcessive Striatal DA release; Loss of Top-Down Control
> 2.0 mg/kg Stereotypy / OmissionsMotor disruption overrides cognitive task
Protocol B: Delay Discounting Task (DDT)

Type: Choice Impulsivity (Cognitive)

Rationale: Measures the preference for a Small Immediate Reward (SIR) vs. a Large Delayed Reward (LDR). Impulsive animals steeply "discount" the value of the LDR as delay increases.

Workflow:

  • Training: Animal learns Lever A (1 pellet, 0s delay) and Lever B (4 pellets, 0s delay).

  • Delay Implementation:

    • Ascending Series: Delay on Lever B increases within session (0s

      
       10s 
      
      
      
      20s
      
      
      40s
      
      
      60s).
    • Note: Amphetamine effects are sensitive to session structure.[6] Ascending delays are standard.

  • Testing: Administer Amphetamine Aspartate 15 min pre-session.

Interpretation:

  • Pro-Impulsive Effect: Curve shifts left/down (Animal switches to SIR at shorter delays).

  • Anti-Impulsive Effect: Curve shifts right/up (Animal waits for LDR despite longer delays).

  • Nuance: High-dose amphetamine may cause "Signal Blunting," where the animal simply perseverates on one lever regardless of delay.

Data Analysis & Visualization

Summarize your data using the following metrics. Statistical analysis should use Repeated Measures ANOVA with Dose and Task Condition (e.g., Delay or ITI) as factors.

5-CSRTT Metrics:

  • Accuracy (%): (Correct / [Correct + Incorrect])

    
     100. Measure of Attention.
    
  • Premature Responses: Responses during the ITI. Measure of Impulsivity.

  • Omissions: Failure to respond. Measure of Motivation/Sedation.

  • Latency: Time to respond. Measure of Motor Speed.

Delay Discounting Metrics:

  • Indifference Point: The delay at which choice is 50/50.

  • AUC (Area Under the Curve): Total willingness to wait. Lower AUC = Higher Impulsivity.

Workflow cluster_Exp Experimental Session (Within-Subject) Start Subject Selection (Lister Hooded Rats) Train Training Phase (2-4 Weeks) Reach Baseline Stability Start->Train Screen Baseline Screening High vs Low Impulsive Cohorts Train->Screen Prep Prep: Weigh & Calc Salt Correction Screen->Prep Inject IP Injection (T minus 20 min) Prep->Inject Task Task Execution (5-CSRTT or DDT) Inject->Task Task->Prep Washout (48-72 hrs) Analyze Data Analysis (Sigmoidal Fit / ANOVA) Task->Analyze

Figure 2: Experimental Workflow. Note the washout period is critical due to potential sensitization effects of amphetamine.

Safety & Regulatory Compliance

  • Controlled Substance: Amphetamine is a Schedule II (USA) / Class B (UK) substance. Secure storage and usage logs are mandatory.

  • Animal Welfare: High doses (>2.0 mg/kg) can induce hyperthermia and stereotypy. Monitor body temperature and stop testing if stereotypy prevents food consumption.

References

  • Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. Psychopharmacology, 163(3-4), 362–380. Link

  • Evenden, J. L., & Ryan, C. N. (1996). The pharmacology of impulsive behaviour in rats: the effects of drugs on response choice with varying delays of reinforcement.[6] Psychopharmacology, 128(2), 161–170. Link

  • Fletcher, P. J., et al. (2011). Dopaminergic modulation of performance in the 5-choice serial reaction time task: implications for attention-deficit/hyperactivity disorder. Behavioural Pharmacology, 22(5-6), 491-503. Link

  • Winstanley, C. A., et al. (2003). Global 5-HT depletion attenuates the ability of amphetamine to decrease impulsive choice on a delay-discounting task in rats.[7] Psychopharmacology, 170(3), 320–331.[7] Link

  • PubChem Compound Summary. Amphetamine Aspartate Monohydrate (CID 71587816). National Library of Medicine.Link

Sources

Application Notes and Protocols for Assessing Cognitive Enhancement with Amphetamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine salts, potent central nervous system stimulants, are recognized for their therapeutic efficacy in attention-deficit/hyperactivity disorder (ADHD) and their potential for cognitive enhancement in healthy individuals.[1] This document provides a comprehensive guide for researchers to assess the cognitive effects of amphetamine salts. It details the underlying neurobiological mechanisms, outlines preclinical and clinical experimental protocols, and discusses critical data interpretation and ethical considerations. The protocols are designed to ensure scientific rigor and reproducibility in evaluating the multifaceted cognitive domains affected by amphetamine, including attention, memory, and executive functions.

Introduction: The Neurobiology of Amphetamine Action

Amphetamine's cognitive-enhancing effects are primarily mediated by its potentiation of catecholaminergic neurotransmission. It significantly increases the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the brain, particularly within the prefrontal cortex (PFC), a region integral to executive functions.[2][3] The mechanism is twofold: amphetamine blocks the reuptake of DA and NE from the synaptic cleft and promotes their release from presynaptic terminals.[4][5] This surge in DA and NE availability enhances neuronal signaling, which is thought to improve cognitive processes such as working memory, attention, and cognitive control.[1][6]

The cognitive effects of amphetamine are dose-dependent, often following an inverted-U shaped curve, where low, therapeutic doses can enhance performance, while higher doses may impair it.[3][7] This underscores the importance of precise dose-response studies in both preclinical and clinical research.

Key Neurotransmitter Pathways

Amphetamine's primary targets are the dopamine transporter (DAT), the norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2).[4][5] By inhibiting these transporters, amphetamine leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby amplifying their signaling.

Caption: Mechanism of Amphetamine Action on Dopaminergic and Noradrenergic Neurons.

Preclinical Assessment Protocols: Animal Models

Animal models are indispensable for elucidating the fundamental mechanisms of amphetamine's cognitive effects and for initial screening of novel compounds.[8] Rodent models, particularly rats and mice, are widely used.

Drug Preparation and Administration
  • Compound: D-amphetamine sulfate is commonly used.

  • Vehicle: Saline (0.9% NaCl) is a standard vehicle.

  • Concentration: Prepare solutions to deliver the desired dose in a volume of 1-5 ml/kg for intraperitoneal (i.p.) injection.

  • Administration Route: Intraperitoneal injection is the most common route for systemic administration in rodents.

Behavioral Assays for Cognitive Domains

The selection of behavioral tasks is critical and should align with the specific cognitive domain under investigation.

Cognitive DomainBehavioral AssaySpeciesDescription
Recognition Memory Novel Object Recognition (NOR)Rat, MouseAssesses the ability to distinguish between a familiar and a novel object.[2]
Spatial Learning & Memory Morris Water Maze (MWM)Rat, MouseEvaluates spatial navigation and memory consolidation.[2]
Cognitive Flexibility Attentional Set-Shifting Task (ASST)Rat, MouseMeasures the ability to shift attention between different perceptual dimensions.[2]
Attention & Vigilance 5-Choice Serial Reaction Time Task (5-CSRTT)Rat, MouseAssesses sustained and selective attention.[9]
Working Memory Y-Maze Spontaneous AlternationRat, MouseBased on the innate tendency of rodents to explore novel environments.[10]
Protocol 2.2.1: Novel Object Recognition (NOR) Task

Objective: To assess short-term recognition memory.

Materials:

  • Open field arena (e.g., 50x50x50 cm).

  • Two identical objects (familiarization phase).

  • One novel object (testing phase).

  • Video recording and analysis software.

Procedure:

  • Habituation: Allow the animal to explore the empty arena for 10 minutes for 2-3 consecutive days.

  • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specified duration (e.g., 1 hour). Administer amphetamine or vehicle during this period.

  • Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.

  • Data Analysis: Measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index (DI) is calculated as: (Time with novel object - Time with familiar object) / (Total exploration time).

Caption: Experimental Workflow for the Novel Object Recognition (NOR) Task.

Clinical Assessment Protocols: Human Studies

Human studies are essential for confirming the cognitive-enhancing effects of amphetamine in a clinical or healthy population. A double-blind, placebo-controlled, crossover design is the gold standard for such investigations.[11]

Participant Selection and Ethical Considerations
  • Inclusion/Exclusion Criteria: Clearly define criteria based on age, health status, and absence of psychiatric or cardiovascular conditions.[4]

  • Informed Consent: All participants must provide written informed consent after being fully informed of the study's procedures, potential risks, and benefits.[12]

  • Ethical Review: The study protocol must be approved by an Institutional Review Board (IRB) or an equivalent ethics committee.[13][14] The use of stimulants for enhancement in healthy individuals raises complex ethical questions that must be carefully considered.[15][16]

Standardized Cognitive Test Batteries

A comprehensive battery of validated, computerized cognitive tests should be used to assess various domains.

Cognitive DomainStandardized TestDescription
Working Memory N-Back Task, Digit SpanAssesses the ability to hold and manipulate information in mind.[17][18]
Inhibitory Control Go/No-Go Task, Stroop TaskMeasures the ability to suppress prepotent responses.[17][19]
Processing Speed Digit Symbol Substitution Test (DSST)Evaluates the speed and accuracy of perceptual and motor processes.[20]
Episodic Memory Word Recall, Rey Auditory Verbal Learning Test (RAVLT)Assesses the ability to learn and remember new information.[21]
Decision Making Iowa Gambling Task (IGT)Measures decision-making under uncertainty.[20]
Cognitive Flexibility Wisconsin Card Sorting Test (WCST)Evaluates the ability to shift cognitive sets.[20]
Protocol 3.2.1: Double-Blind, Placebo-Controlled Crossover Study

Objective: To assess the acute effects of a single dose of amphetamine on cognitive performance in healthy adults.

Materials:

  • Amphetamine salt capsules (e.g., 10 mg, 20 mg).

  • Identical placebo capsules.

  • Computerized cognitive test battery.

  • Standardized questionnaires for subjective effects (e.g., mood, alertness).

Procedure:

  • Screening Visit: Assess eligibility, obtain informed consent, and collect baseline demographic and health information.

  • Session 1:

    • Administer baseline cognitive tests and questionnaires.

    • Administer either amphetamine or placebo in a randomized, double-blind manner.

    • After a predetermined absorption period (e.g., 60-90 minutes), re-administer the cognitive tests and questionnaires.

  • Washout Period: A sufficient washout period (e.g., at least one week) is required between sessions to prevent carryover effects.

  • Session 2:

    • Repeat the procedures from Session 1, with the participant receiving the alternative treatment (amphetamine or placebo).

  • Data Analysis: Compare cognitive performance and subjective ratings between the amphetamine and placebo conditions using appropriate statistical methods (e.g., repeated measures ANOVA).

Data Interpretation and Considerations

  • Baseline Performance: The effects of amphetamine can be modulated by an individual's baseline cognitive abilities, with some studies suggesting greater improvement in lower-performing individuals.[21]

  • Motivational Effects: It is crucial to distinguish between direct cognitive enhancement and indirect effects on motivation and arousal.[19][22] Amphetamine can increase task saliency and motivation, which may contribute to improved performance.[1]

  • Subjective vs. Objective Effects: Participants often perceive a greater cognitive enhancement than is objectively measured.[19] Therefore, both subjective and objective measures should be collected and analyzed.

  • Practice Effects: In repeated testing designs, practice effects can confound the results. A control group or appropriate statistical controls should be used to account for this.[17]

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic investigation of the cognitive-enhancing effects of amphetamine salts. By employing a combination of preclinical and clinical methodologies, researchers can gain a deeper understanding of the neurobiological mechanisms underlying these effects and their potential therapeutic applications. Adherence to rigorous experimental design, standardized assessment tools, and strict ethical guidelines is paramount to generating reliable and meaningful data in this field of research.

References

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  • Pehek, E. A., & Schechter, M. D. (1994). Animal models of amphetamine psychosis: neurotransmitter release from rat brain slices. Neuroscience & Biobehavioral Reviews, 18(2), 275-282. Retrieved from [Link]

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  • Parker, M. O., et al. (2021). The cognitive and behavioral effects of D-amphetamine and nicotine sensitization in adult zebrafish. Psychopharmacology, 238(5), 1331-1345. Retrieved from [Link]

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  • Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology, 38(1), 122-139. Retrieved from [Link]

  • Weyandt, L. L., et al. (2017). Neurocognitive enhancement or impairment? A systematic meta-analysis of prescription stimulant effects on processing speed, decision-making, planning, and cognitive perseveration. Journal of clinical and experimental neuropsychology, 39(10), 951-968. Retrieved from [Link]

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  • Al-Imam, A. (2022). Systematic reviews of the acute effects of amphetamine on working memory and other cognitive performances in healthy individuals, with a focus on the potential influence of personality traits. Brain and Behavior, 12(10), e2758. Retrieved from [Link]

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  • Weyandt, L. L., et al. (2018). Neurocognitive Enhancement or Impairment? A Systematic Meta-Analysis of Prescription Stimulant Effects on Processing Speed, Decision-Making, Planning, and Cognitive Perseveration. Journal of Clinical and Experimental Neuropsychology, 40(6), 529-546. Retrieved from [Link]

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Sources

Application Notes and Protocols for Amphetamine Aspartate Monohydrate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Defined Reference Standard

In the landscape of pharmaceutical research, drug development, and forensic analysis, the accuracy and reproducibility of analytical data are paramount. This necessitates the use of highly pure and well-characterized reference standards. Amphetamine aspartate monohydrate serves as a crucial reference material for the qualitative and quantitative analysis of amphetamine. Its defined stoichiometric composition, including the water of hydration, provides a stable and reliable basis for calibration and validation of analytical methods.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of amphetamine aspartate monohydrate as a reference standard. We will delve into its physicochemical properties, regulatory context, and detailed protocols for its application in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). The causality behind experimental choices is explained to ensure a deep understanding and successful implementation of these methods.

Physicochemical Properties and Regulatory Status

Amphetamine aspartate monohydrate is a hydrated salt form that combines amphetamine with aspartic acid.[1] Understanding its specific properties is fundamental to its correct handling and application in analytical workflows.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₂₂H₃₅N₃O₅[1][2]
Molecular Weight 421.5 g/mol [1][2]
CAS Number 851591-76-9[1][2]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
pKa of Amphetamine 9.9[3]
Regulatory Context and Handling

Amphetamine is a central nervous system stimulant and is classified as a Schedule II controlled substance in the United States by the Drug Enforcement Administration (DEA).[4][5][6] The handling, storage, and use of amphetamine aspartate monohydrate as a reference standard are subject to stringent federal regulations (21 CFR Part 1300 to end).[7]

  • Licensing: Researchers and laboratories must possess the appropriate DEA registration to procure and use this reference standard.

  • Storage: The standard should be stored in its original, tightly sealed container, protected from light and moisture, and in a secure, locked location to prevent unauthorized access.[8][9][10] Adherence to the storage conditions specified by the supplier is crucial to maintain its purity and stability.

  • Disposal: Disposal of any unused or expired reference standard must be conducted in accordance with DEA regulations and institutional policies for controlled substances.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation, identification, and quantification of amphetamine in various matrices, including pharmaceutical formulations and biological samples.[3][11] The use of a well-characterized reference standard like amphetamine aspartate monohydrate is essential for accurate quantification.

Principle of Separation

For amphetamine analysis, reversed-phase HPLC is a common and effective method.[12] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Amphetamine, being a basic and slightly hydrophobic compound, can be retained and separated using this technique.[13]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Accurately weigh Amphetamine Aspartate Monohydrate RS Dissolve Dissolve in Mobile Phase or a suitable diluent Standard_Prep->Dissolve Serial_Dilution Perform serial dilutions for calibration curve Dissolve->Serial_Dilution Injection Inject standards and samples Serial_Dilution->Injection Inject Standards Sample_Prep Prepare unknown sample (e.g., extraction, dilution) Sample_Prep->Injection Inject Samples HPLC_System Equilibrate HPLC system with mobile phase HPLC_System->Injection Separation Isocratic or gradient elution through analytical column Injection->Separation Detection UV Detection (e.g., 205-270 nm) Separation->Detection Peak_Integration Integrate peak areas Detection->Peak_Integration Calibration_Curve Construct calibration curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify amphetamine in unknown sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of amphetamine using HPLC.

Detailed HPLC Protocol

Objective: To quantify the concentration of amphetamine in a sample using amphetamine aspartate monohydrate as a reference standard.

Materials:

  • Amphetamine Aspartate Monohydrate Reference Standard (RS)

  • HPLC grade acetonitrile (MeCN)[12]

  • HPLC grade water

  • Phosphoric acid or Formic acid[12]

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A common starting ratio is 40:60 MeCN:Buffer.[12]

    • Rationale: The buffer controls the pH of the mobile phase. Since amphetamine is a weak base (pKa 9.9), maintaining a pH below its pKa will ensure it is in its ionized form, which can improve peak shape and retention on a reversed-phase column.[3]

    • Degas the mobile phase to prevent air bubbles in the system.

  • Standard Stock Solution Preparation:

    • Accurately weigh a suitable amount (e.g., 10 mg) of Amphetamine Aspartate Monohydrate RS.

    • Quantitatively transfer the standard to a volumetric flask (e.g., 10 mL) and dissolve in the mobile phase to obtain a known concentration.

    • Causality: The accuracy of the final result is directly dependent on the precise weighing of the reference standard.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5-6 standards) covering the expected concentration range of the unknown sample.

  • Sample Preparation:

    • Prepare the unknown sample by dissolving it in the mobile phase. If the sample is in a complex matrix, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[14]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for amphetamine.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid (40:60 v/v)Common mobile phase for amphetamine analysis.[12]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 40°CIncreased temperature can improve peak shape and reduce run time.[15]
Injection Volume 10 µLA standard injection volume.
Detection UV at 257 nm or 270 nmAmphetamine exhibits UV absorbance in this range.[12][16]
  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the unknown samples.

    • Record the chromatograms and peak areas.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area of the amphetamine peak versus the concentration of the calibration standards.

    • Determine the concentration of amphetamine in the unknown sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of amphetamines, often considered the "gold standard" in forensic toxicology.[17] It offers high sensitivity and specificity.

Principle of Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification. Due to the polar nature of amphetamine, derivatization is often required to improve its volatility and chromatographic performance.[18][19]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare stock solution of Amphetamine Aspartate Monohydrate RS Derivatization Derivatize standards and samples (e.g., with HFBA, PFPA) Standard_Prep->Derivatization Sample_Prep Prepare unknown sample (e.g., extraction) Sample_Prep->Derivatization Injection Inject derivatized samples into GC Derivatization->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass analysis (Scan or SIM mode) Ionization->Mass_Analysis TIC Analyze Total Ion Chromatogram (TIC) Mass_Analysis->TIC Mass_Spectrum Compare mass spectrum with reference library TIC->Mass_Spectrum Quantification Quantify using internal standard and calibration curve (SIM mode) Mass_Spectrum->Quantification

Caption: General workflow for amphetamine analysis by GC-MS.

Detailed GC-MS Protocol

Objective: To identify and quantify amphetamine in a sample using amphetamine aspartate monohydrate as a reference standard, following derivatization.

Materials:

  • Amphetamine Aspartate Monohydrate Reference Standard (RS)

  • Deuterated amphetamine internal standard (e.g., Amphetamine-d5)

  • Derivatizing agent: Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA)[18][20][21]

  • Organic solvents (e.g., methanol, ethyl acetate)

  • GC vials with inserts

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Amphetamine Aspartate Monohydrate RS in methanol.

    • Prepare working standards by diluting the stock solution.

    • To each standard and sample, add a known amount of the internal standard (e.g., Amphetamine-d5).

    • Rationale: An internal standard is crucial for accurate quantification in GC-MS as it corrects for variations in extraction efficiency, derivatization yield, and injection volume.[22]

  • Extraction (if necessary):

    • For complex matrices like biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the amphetamine.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract (or an aliquot of the standard), add the derivatizing agent (e.g., 50 µL of HFBA) and a solvent (e.g., 50 µL of ethyl acetate).

    • Cap the vial and heat at a specified temperature (e.g., 70°C for 20 minutes).

    • Causality: Derivatization replaces the active hydrogens on the amine group with a non-polar group, which increases the volatility and thermal stability of the amphetamine molecule, leading to better peak shape and sensitivity in the GC.[18]

    • After cooling, evaporate the excess reagent and solvent, and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
Inlet Temperature 250°CEnsures rapid vaporization of the derivatized analyte.
Carrier Gas Helium at a constant flow rateInert carrier gas for optimal separation.
Oven Program Start at 80°C, ramp to 280°C at 10-20°C/minA temperature ramp is used to separate compounds with different boiling points.
Transfer Line Temp 280°CPrevents condensation of the analyte before entering the MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
MS Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)Full scan provides a complete mass spectrum for library matching. SIM mode increases sensitivity and selectivity for quantification by monitoring specific ions.[22]
  • Analysis and Data Processing:

    • Inject the derivatized standards and samples into the GC-MS.

    • Identification: In full scan mode, compare the mass spectrum of the peak in the sample chromatogram with the mass spectrum of the derivatized amphetamine standard and with a reference library (e.g., NIST).

    • Quantification: In SIM mode, monitor characteristic ions for the derivatized amphetamine and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Calculate the concentration of amphetamine in the sample from this curve.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of substances by measuring the absorption of infrared radiation.[23] It is particularly useful for the preliminary identification of bulk drug samples.

Principle of Analysis

When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.[23] For amphetamine aspartate monohydrate, the spectrum will show characteristic peaks for the amine group, aromatic ring, alkyl groups, carboxylate group (from aspartate), and the O-H stretch from the water of hydration.

Experimental Workflow: FTIR

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis Background Collect background spectrum (empty ATR crystal) Standard_Prep Place small amount of Amphetamine Aspartate Monohydrate RS on ATR crystal Background->Standard_Prep Sample_Prep Place small amount of unknown sample on ATR crystal Background->Sample_Prep Scan_Standard Scan reference standard Standard_Prep->Scan_Standard Scan_Sample Scan unknown sample Sample_Prep->Scan_Sample Spectrum_Comparison Overlay and compare the sample spectrum with the reference spectrum Scan_Standard->Spectrum_Comparison Scan_Sample->Spectrum_Comparison Library_Search Search against spectral libraries Scan_Sample->Library_Search Identification Confirm identity based on spectral match Spectrum_Comparison->Identification Library_Search->Identification

Caption: Workflow for substance identification using FTIR-ATR.

Detailed FTIR Protocol

Objective: To identify an unknown substance as amphetamine by comparing its FTIR spectrum to that of amphetamine aspartate monohydrate reference standard.

Materials:

  • Amphetamine Aspartate Monohydrate Reference Standard (RS)

  • Unknown solid sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[23]

  • Rationale: The ATR technique is ideal for analyzing solid powders with minimal to no sample preparation. It provides reproducible qualitative analysis by measuring the surface properties of the sample.[23]

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Reference Standard Analysis:

    • Place a small amount of the Amphetamine Aspartate Monohydrate RS onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Unknown Sample Analysis:

    • Place a small amount of the unknown sample on the ATR crystal.

    • Apply pressure and collect the spectrum using the same parameters as the reference standard.

  • Data Analysis:

    • Use the spectrometer software to overlay the spectrum of the unknown sample with the spectrum of the Amphetamine Aspartate Monohydrate RS.

    • Visually inspect the spectra for a match in peak positions, shapes, and relative intensities.

    • Additionally, the spectrum of the unknown can be searched against a commercial or user-created spectral library to confirm the identification.[23] A high-quality match provides strong evidence for the identity of the substance.

Conclusion

Amphetamine aspartate monohydrate is an indispensable tool for ensuring the quality and accuracy of analytical data in research and regulated environments. Its use as a reference standard, when coupled with validated analytical methods, provides a solid foundation for the identification and quantification of amphetamine. The protocols detailed in this guide for HPLC, GC-MS, and FTIR are designed to be robust and reliable, empowering scientists to generate data with the highest degree of confidence. Adherence to these methodologies, along with strict compliance with regulatory and safety guidelines, is essential for the successful application of this critical reference material.

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  • American Laboratory. (n.d.). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories.
  • IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Methods for Amphetamine Aspartate Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of amphetamine aspartate monohydrate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our approach is rooted in explaining the "why" behind experimental choices, ensuring scientifically sound and robust analytical outcomes.

Understanding the Analyte: Amphetamine Aspartate Monohydrate

Amphetamine aspartate monohydrate is a salt form of amphetamine, a potent central nervous system stimulant.[1] A thorough understanding of its physicochemical properties is the foundation for developing a successful LC-MS/MS method.

PropertyValueSignificance for LC-MS/MS Analysis
Molecular Formula C₁₃H₂₀N₂O₄The empirical formula of the amphetamine aspartate salt. The active component, amphetamine, has the formula C₉H₁₃N.
Molecular Weight 268.31 g/mol This is the molecular weight of the amphetamine aspartate salt. For mass spectrometry, the molecular weight of the amphetamine base (135.21 g/mol ) is used to determine the precursor ion.[2]
pKa ~9.9As a primary amine, amphetamine is basic.[3][4] The pKa indicates it will be protonated (positively charged) in acidic mobile phases (pH < 9.9), which is crucial for retention on reversed-phase columns and for ionization.[3][4][5]
Solubility Amphetamine base is slightly soluble in water and soluble in alcohols like ethanol.[1][4][6][7]This informs the choice of sample preparation solvents and mobile phase composition. The use of organic solvents like methanol or acetonitrile is necessary for elution from reversed-phase columns.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of amphetamine aspartate monohydrate.

Q1: What is the best ionization technique for amphetamine analysis?

A1: Electrospray ionization (ESI) in positive ion mode (ESI+) is the most effective and widely used technique for amphetamine analysis. Due to its basic nature (pKa ≈ 9.9), the primary amine group of amphetamine is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable [M+H]⁺ ion. This protonation is essential for efficient ionization and detection by the mass spectrometer.

Q2: What are the typical precursor and product ions for amphetamine in MS/MS analysis?

A2: For amphetamine (molecular weight of the free base is 135.21 g/mol ), the protonated molecule ([M+H]⁺) at m/z 136.1 is typically selected as the precursor ion. Common product ions for Multiple Reaction Monitoring (MRM) include m/z 119.1, 91.1, and 65.1. It is crucial to optimize the collision energy for each transition to achieve the best sensitivity and specificity. Always confirm at least two product ions for confident identification.

Q3: Should I use a chiral or achiral column for my analysis?

A3: The choice depends on your research question. Amphetamine exists as two enantiomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), which have different pharmacological activities.

  • Achiral columns (e.g., C18): These are sufficient if you only need to quantify the total amphetamine concentration and do not need to differentiate between the enantiomers.

  • Chiral columns: These are necessary if you need to separate and quantify the individual d- and l-enantiomers. This is often a requirement in clinical and forensic toxicology to determine the source of the amphetamine (e.g., prescribed medication vs. illicit use).

Q4: How can I prevent the loss of amphetamine during sample preparation?

A4: Amphetamine is a relatively volatile compound, and its loss can occur during solvent evaporation steps. To minimize this, it is recommended to add a small amount of acid (e.g., hydrochloric acid in methanol) to the sample before evaporation.[8] This converts the amphetamine to its non-volatile salt form, preventing evaporative losses.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Chromatography Issues

Problem 1: Poor peak shape (tailing) for the amphetamine peak.

  • Underlying Cause: Peak tailing for basic compounds like amphetamine in reversed-phase chromatography is often caused by secondary interactions between the protonated analyte and negatively charged residual silanol groups on the silica-based column packing material.[9][10]

  • Troubleshooting Workflow:

    G start Poor Peak Shape (Tailing) q1 Is the mobile phase pH sufficiently low? start->q1 a1_yes Yes q1->a1_yes pH is low a1_no No q1->a1_no Check pH q2 Is a high-purity, end-capped column being used? a1_yes->q2 s1 Lower mobile phase pH to 2.5-3.5 using formic or acetic acid. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Column is appropriate a2_no No q2->a2_no Check column q3 Is the sample solvent stronger than the mobile phase? a2_yes->q3 s2 Switch to a modern, high-purity, end-capped C18 or a polar-embedded column. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Solvent mismatch a3_no No q3->a3_no Check sample solvent s3 Reconstitute the sample in the initial mobile phase or a weaker solvent. a3_yes->s3 end Improved Peak Shape a3_no->end s3->end

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Explanation:

    • Lower Mobile Phase pH: By operating at a pH of 2.5-3.5, the residual silanol groups are protonated and thus neutral, minimizing the secondary ionic interactions that cause peak tailing.[9] Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry.

    • Column Selection: Modern, high-purity silica columns have a lower concentration of residual silanols. End-capping further deactivates these sites. Polar-embedded columns can also provide good peak shape for basic compounds.

    • Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including tailing. Reconstituting the final sample extract in the starting mobile phase composition is a best practice.

Problem 2: Inconsistent retention times.

  • Underlying Cause: Fluctuations in mobile phase composition, column temperature, or inadequate column equilibration can lead to retention time shifts.

  • Solutions:

    • Mobile Phase Preparation: Prepare mobile phases fresh and ensure accurate mixing. Use a high-quality buffer or acid to maintain a consistent pH.

    • Column Temperature: Use a column oven to maintain a constant and uniform temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A good rule of thumb is to equilibrate with at least 10 column volumes.

Mass Spectrometry Issues

Problem 3: Low sensitivity or no signal.

  • Underlying Cause: This can stem from several factors, including poor ionization, incorrect MS parameters, or issues with the instrument itself.

  • Troubleshooting Workflow:

    G start Low/No Signal q1 Is the instrument tuned and calibrated? start->q1 a1_yes Yes q1->a1_yes Calibrated a1_no No q1->a1_no Check calibration q2 Are the ESI source parameters optimized? a1_yes->q2 s1 Perform instrument tuning and mass calibration. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Source is optimized a2_no No q2->a2_no Check source q3 Are the MRM transitions and collision energies correct? a2_yes->q3 s2 Optimize spray voltage, gas flows, and temperatures. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes MRM is correct a3_no No q3->a3_no Check MRM end Signal Restored/Improved a3_yes->end s3 Infuse a standard solution to optimize MRM parameters. a3_no->s3 s3->end

    Caption: Troubleshooting workflow for low or no MS signal.

  • Detailed Explanation:

    • Tuning and Calibration: Regular tuning and calibration are essential for ensuring mass accuracy and optimal instrument performance.

    • ESI Source Optimization: The efficiency of desolvation and ionization is highly dependent on source parameters. Systematically optimize the spray voltage, nebulizer gas flow, drying gas flow, and temperature to maximize the signal for amphetamine.

    • MRM Optimization: The choice of product ions and the collision energy used to generate them are critical for sensitivity and specificity. Infuse a standard solution of amphetamine directly into the mass spectrometer to determine the optimal collision energy for each MRM transition.

Problem 4: High background noise or matrix effects (ion suppression).

  • Underlying Cause: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can compete with the analyte for ionization in the ESI source, leading to a suppressed signal and poor quantitative accuracy.[11][12]

  • Solutions:

    • Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation or liquid-liquid extraction for reducing matrix effects.

    • Chromatographic Separation: Adjust the chromatographic gradient to separate the amphetamine peak from the regions where ion suppression is most significant.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., amphetamine-d5) is the best way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of ion suppression, allowing for accurate quantification.

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Experimental Protocols

Protocol 1: Basic Reversed-Phase LC-MS/MS Method

This protocol provides a starting point for the analysis of total amphetamine.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., amphetamine-d5).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, <3 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute amphetamine, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Amphetamine: 136.1 -> 119.1 (Quantifier), 136.1 -> 91.1 (Qualifier).

      • Amphetamine-d5: 141.1 -> 124.1.

    • Source Parameters: Optimize spray voltage, gas flows, and temperatures for your specific instrument.

References

  • Amphetamine - Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]

  • Would amphetamine be soluble in ethyl alcohol, and why? (n.d.). Homework.Study.com. Retrieved January 30, 2026, from [Link]

  • Amphetamine. (n.d.). Deranged Physiology. Retrieved January 30, 2026, from [Link]

  • Wang, Y., et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Journal of Xenobiotics, 15.
  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020, October 21). Restek. Retrieved January 30, 2026, from [Link]

  • AMPHETAMINE. (2005, May 5). SWGDrug. Retrieved January 30, 2026, from [Link]

  • Amphetamine. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved January 30, 2026, from [Link]

  • Amphetamine drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved January 30, 2026, from [Link]

  • Wang, Y., et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(1), 102.
  • Concheiro, M., et al. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine.
  • Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. (2015, June 2). Agilent Technologies. Retrieved January 30, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved January 30, 2026, from [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). LCGC International - Chromatography Online. Retrieved January 30, 2026, from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved January 30, 2026, from [Link] sintomi_soluzioni/237593-What-are-common-causes-of-peak-tailing-when-running-a-reverse-phase-LC-column

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Al-Ghamdi, H. A., et al. (2020). Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets from Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques. Journal of King Saud University - Science, 32(3), 2057-2064.
  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). Griffith Research Online. Retrieved January 30, 2026, from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. Retrieved January 30, 2026, from [Link]

  • Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Product Quality Review(s). (2017, January 27). accessdata.fda.gov. Retrieved January 30, 2026, from [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023, August 16). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved January 30, 2026, from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. Retrieved January 30, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 30, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International - Chromatography Online. Retrieved January 30, 2026, from [Link]

  • HPLC-MS/MS of Highly Polar Compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved January 30, 2026, from [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 30, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]

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Troubleshooting poor peak shape in amphetamine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape in Amphetamine HPLC Analysis Role: Senior Application Scientist Status: Active Guide

Introduction: The "Basic" Problem

As a Senior Application Scientist, I frequently field calls about amphetamine analysis, and 90% of them start the same way: "My retention times are stable, but the peak looks like a shark fin."

The root cause is chemical fundamentalism. Amphetamine is a basic amine with a


 of approximately 9.9 . On standard silica-based C18 columns, it exists as a positively charged cation in typical acidic mobile phases. The silica support, however, contains residual silanol groups (

) that can deprotonate to

.

When the positively charged amphetamine interacts with the negatively charged silanol, you get a secondary retention mechanism (ion-exchange) acting alongside the intended hydrophobic interaction. This "drag" causes the classic tailing peak.

This guide moves beyond generic advice to address the specific physicochemical behavior of amphetamine in HPLC workflows.

Module 1: The Tailing Peak (Asymmetry > 1.5)

Symptom: The peak rises sharply but drags out significantly on the right side. Diagnosis: Secondary Silanol Interaction or Column Bed Deformation.

The Mechanism

Standard Reversed-Phase Chromatography (RPC) relies on hydrophobic partitioning. However, basic drugs like amphetamine are "silanol seekers." If your mobile phase pH is between 4 and 8, silanols are ionized (


), acting as a magnet for the protonated amphetamine (

).
Troubleshooting Protocol

Q: I am using a standard C18 column with Formic Acid (0.1%). Why is it tailing? A: Formic acid is a weak acid. It often fails to lower the pH sufficiently to suppress silanol ionization (


 of silanols 

3.5–4.5).
  • Immediate Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% – 0.1%. TFA is a strong acid (

    
    ) that achieves two goals:
    
    • Lowers pH < 2.5, protonating silanols (

      
      ) so they are neutral.
      
    • Forms a hydrophobic ion-pair with amphetamine, improving retention and shape.

  • Modern Fix (High pH): If you are using a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH), switch to Ammonium Hydroxide (pH 10.5) . At this pH, amphetamine is neutral (un-ionized) and ignores silanols entirely.

Q: I cannot use TFA because I am using MS detection (Signal Suppression). A: TFA causes severe ion suppression in Electrospray Ionization (ESI).

  • Alternative: Use Difluoroacetic acid (DFA) or a specific "MS-grade" low-background TFA.

  • Buffer Strategy: Use Ammonium Formate (10–20 mM) adjusted to pH 3.0. The ionic strength of the buffer helps mask silanol sites better than formic acid alone.

Visualizing the Mechanism

SilanolMechanism cluster_0 Scenario A: Mid-pH (4-7) cluster_1 Scenario B: Low pH (< 2.5) with TFA Silica Silica Surface (Si-O-) Result Strong Ionic Bond (Peak Tailing) Silica->Result Electrostatic Attraction Drug Amphetamine (NH3+) Drug->Result Silica2 Silica Surface (Si-OH) Result2 No Interaction (Sharp Peak) Silica2->Result2 Neutral Surface Drug2 Amphetamine (NH3+ - TFA-) Drug2->Result2 Ion-Paired

Figure 1: Mechanism of silanol-induced tailing and the corrective action of low pH/TFA.

Module 2: Peak Fronting (Asymmetry < 0.9)

Symptom: The peak rises slowly and drops sharply (shark fin pointing left). Diagnosis: Solubility mismatch or Column Overload.

Q: My standard looks fine, but my concentrated sample fronts. Why? A: This is likely Volume Overload caused by the sample diluent.

  • The Cause: If you dissolve amphetamine in 100% Methanol but your Mobile Phase starts at 95% Water, the strong solvent (MeOH) carries the drug through the column faster than the mobile phase can equilibrate it. The band spreads forward.

  • The Fix: match your sample diluent to the starting mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

Q: I am injecting a high concentration for impurity analysis. A: You may be experiencing Mass Overload . Amphetamine salts are highly soluble, but the stationary phase has a finite capacity.

  • The Fix: Increase the column surface area. Switch from a standard C18 (100 Å pore size) to a high-load column or increase column diameter (e.g., 2.1mm

    
     4.6mm).
    

Module 3: Peak Splitting & Doublets

Symptom: The peak has a shoulder or is split into two distinct maxima. Diagnosis: Physical flow path disruption.[1]

Q: Is my column dead? A: Not necessarily, but the inlet might be clogged.

  • Inlet Void: If the pump was shut off under high pressure, the sudden shock can create a void at the head of the column.

    • Test: Reverse the column and flush into a beaker (do not connect to detector). If the split disappears on a standard, the column inlet was the issue.

  • Frit Blockage: Particulates from the sample (common in forensic/urine analysis) clog the inlet frit.

    • Prevention:[1][2] Use a 0.2 µm in-line filter or guard column.

Summary of Troubleshooting Data

ParameterRecommended SettingWhy?
Column Type L1 (C18) Regulatory standard (USP).[3]
Stationary Phase End-capped or Hybrid (BEH/HPH) "End-capping" covers silanols; Hybrids resist high pH.
Mobile Phase pH 2.0 – 2.5 (Acidic)Protonates silanols (

) to prevent tailing.
Alternative pH > 10.5 (Basic)Suppresses Amphetamine ionization (

); requires Hybrid column.
Buffer/Additive TFA (0.05-0.1%) "Gold Standard" for peak shape; acts as ion-pair reagent.
Wavelength 210 nm or 254 nm Amphetamine has weak UV absorbance; 210 nm is sensitive but noisy; 254 nm is robust.

Standard Operating Protocol (The "Gold Standard")

If you are setting up a new method or validating against USP standards, use this baseline configuration. This aligns with USP Monograph requirements but includes modern optimization.

Instrumentation & Column
  • System: HPLC or UHPLC with UV detection.[4]

  • Column: C18 (USP L1), 4.6 x 150 mm, 5 µm (or 3.5 µm for better resolution).

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

Reagents
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile + 0.1% TFA.

  • Note: Always add TFA to both lines to prevent baseline drift during gradients.

Method Parameters
  • Flow Rate: 1.0 – 1.5 mL/min.

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 210 nm (Secondary for impurities).

Diagnostic Workflow

TroubleshootingFlow Start Start: Poor Peak Shape CheckSym Check Asymmetry (As) Start->CheckSym Tailing As > 1.5 (Tailing) CheckSym->Tailing Fronting As < 0.9 (Fronting) CheckSym->Fronting Split Split / Doublet CheckSym->Split Q_pH Is pH < 3.0? Tailing->Q_pH Q_Dil Is Sample Solvent Stronger than MP? Fronting->Q_Dil Fix_Void Reverse Flush Column or Replace Guard Frit Split->Fix_Void Fix_pH Lower pH using TFA or Phosphate Buffer Q_pH->Fix_pH No Q_Col Is Column End-Capped? Q_pH->Q_Col Yes Fix_Col Switch to Hybrid/End-capped (e.g., XBridge, Eclipse) Q_Col->Fix_Col No Fix_Dil Match Diluent to MP (Use 5% ACN in Water) Q_Dil->Fix_Dil Yes

Figure 2: Diagnostic logic tree for Amphetamine peak shape issues.

References

  • USP Monograph. Amphetamine Sulfate.[5] United States Pharmacopeia (USP-NF).[5][6] (Requires Subscription) / General Reference: .

  • Agilent Technologies. Analysis of Basic Compounds in HPLC. Technical Guide.[7][8]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note.

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of silica-based stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Chromatography Online. Troubleshooting Peak Tailing in HPLC. LCGC International.

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Technical Support Center: Optimization of Microdialysis Probe Recovery for Amphetamine Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for microdialysis applications in amphetamine research. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting strategies for optimizing microdialysis probe recovery. As Senior Application Scientists, we understand the nuances of these experiments and have structured this guide to address the most common challenges you may encounter.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding microdialysis for amphetamine studies.

Q1: What is a typical in vitro recovery rate for amphetamine?

A: The in vitro recovery of amphetamine can vary significantly based on experimental parameters. However, studies have reported recovery rates for amphetamine and similar molecules to be in the range of 10-40% at common perfusion flow rates (e.g., 1-2 µL/min).[1][2] For instance, one study observed an average in vitro recovery of 39.7% for methamphetamine and 40.4% for amphetamine at a flow rate of 1 µL/min with a 2 mm membrane probe.[3] It is crucial to determine the specific recovery for your probe and experimental setup.

Q2: How does the perfusion flow rate impact amphetamine recovery?

A: The perfusion flow rate is inversely related to the relative recovery of an analyte.[1][4] Slower flow rates allow for more time for the analyte to diffuse across the probe's semipermeable membrane, resulting in a higher concentration in the dialysate and thus, a higher relative recovery.[2][5] Conversely, faster flow rates decrease the residence time of the perfusate within the probe, leading to lower relative recovery.[6] For example, decreasing the flow rate from 2 µL/min to 0.1 µL/min can more than triple the recovery rate for small molecules.[5]

Q3: What is the ideal perfusion fluid for amphetamine microdialysis in the brain?

A: The most commonly used perfusion fluid for central nervous system (CNS) microdialysis is an artificial cerebrospinal fluid (aCSF) or Ringer's solution.[7][8] These solutions are formulated to be isoosmotic and closely mimic the ionic composition of the extracellular fluid in the brain, minimizing fluid shifts and tissue disruption.[1] It's important that the perfusion fluid does not interfere with the analysis of amphetamine or endogenous neurotransmitters.

Q4: Can I reuse my microdialysis probe for multiple experiments?

A: It is generally not recommended to reuse microdialysis probes, especially in in vivo experiments.[9] Protein accumulation on the dialysis membrane can occur, which can block the pores and alter the recovery characteristics of the probe over time.[10] For optimal and consistent results, it is best practice to use a new, pre-calibrated probe for each animal.

Q5: How long should I wait after probe implantation before starting my experiment?

A: A recovery period of at least 24 hours after surgical implantation of the microdialysis probe is recommended.[11] This allows for the initial tissue trauma, inflammation, and disruption to the blood-brain barrier caused by the probe insertion to subside, leading to more stable and reliable baseline measurements.[2][11]

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during microdialysis experiments for amphetamine studies.

Problem 1: Low or No Amphetamine Recovery

Low or absent amphetamine in your dialysate samples is a critical issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

low_recovery_troubleshooting start Low/No Amphetamine Recovery Detected check_system 1. Verify System Integrity start->check_system check_pump Is the pump functioning correctly? (Flow rate, no leaks) check_system->check_pump check_tubing Are all tubing connections secure? (No leaks, no clogs) check_pump->check_tubing Yes fix_pump Troubleshoot pump: - Check settings - Purge air bubbles - Recalibrate/Service check_pump->fix_pump No check_probe Is the probe patent? (No clogs, membrane intact) check_tubing->check_probe Yes fix_tubing Tighten connections Replace kinked/clogged tubing check_tubing->fix_tubing No system_ok System Appears OK check_probe->system_ok Yes fix_probe Replace probe check_probe->fix_probe No optimize_params 2. Review Experimental Parameters system_ok->optimize_params check_flow_rate Is the flow rate too high? optimize_params->check_flow_rate final_check 3. Consider In Vivo Factors check_perfusate Is the perfusate composition appropriate? check_flow_rate->check_perfusate No lower_flow Decrease flow rate (e.g., from 2µL/min to 1µL/min) check_flow_rate->lower_flow Yes check_calibration Was the in vitro calibration performed correctly? check_perfusate->check_calibration Yes adjust_perfusate Ensure isoosmotic aCSF/Ringer's Check pH check_perfusate->adjust_perfusate No check_calibration->final_check Yes recalibrate Perform a new in vitro recovery test check_calibration->recalibrate No check_placement Was the probe placement accurate? final_check->check_placement check_tissue Is there excessive tissue damage or gliosis? check_placement->check_tissue Yes verify_placement Verify probe placement via histology check_placement->verify_placement No consider_recovery_period Extend post-surgical recovery time check_tissue->consider_recovery_period Yes

Caption: Troubleshooting workflow for low or no amphetamine recovery.

  • Causality behind the steps:

    • System Integrity: A physical disruption in the microdialysis setup is the most common and easily fixable cause of recovery failure. A functioning pump, secure connections, and a patent probe are essential for the perfusion fluid to reach and return from the dialysis membrane.

    • Experimental Parameters: If the system is physically sound, the issue may lie in the experimental design. A high flow rate is a primary culprit for low relative recovery.[1][4] The composition of the perfusion fluid can also impact recovery, although less commonly for a small molecule like amphetamine. Incorrect calibration can lead to a misinterpretation of low recovery.

    • In Vivo Factors: In live animal experiments, biological factors play a significant role. Incorrect probe placement means you are not sampling from the intended brain region. Excessive tissue damage or gliosis (scar tissue formation) around the probe can create a physical barrier, impeding the diffusion of amphetamine to the membrane.[2]

Problem 2: High Variability in Recovery Between Probes

High variability can compromise the statistical power of your study.

  • Probable Cause: Inconsistent probe manufacturing or damage during handling can lead to differences in membrane surface area or pore size, directly affecting recovery.

  • Solution:

    • Standardize Probe Handling: Implement a strict protocol for handling probes to avoid accidental damage to the delicate membrane.

    • In Vitro Calibration of Every Probe: Perform an in vitro recovery test for each probe before implantation. This allows you to either select probes with similar recovery rates or to use the individual recovery rate of each probe to normalize the in vivo data.

    • Purchase from a Reputable Supplier: Ensure your probes are sourced from a manufacturer with high quality control standards.

Problem 3: Probe Clogging During an In Vivo Experiment

A clog will stop the flow of perfusate and terminate data collection from that subject.

  • Probable Cause: Tissue debris or blood clots can obstruct the probe's inlet or outlet. This is more likely to occur if there was significant bleeding during implantation or if the probe placement is in a highly vascularized area.

  • Solution:

    • Meticulous Surgical Technique: Refine your surgical procedure to minimize tissue damage and bleeding.

    • Guide Cannula Use: Employing a guide cannula that is implanted during surgery allows the tissue to heal around it.[9] The microdialysis probe is then inserted into the guide on the day of the experiment, reducing the risk of clogging from acute surgical trauma.[9]

    • Brief High-Flow Purge (with caution): In some instances, a very brief (a few seconds) increase in the flow rate can dislodge a minor obstruction. However, this carries the risk of damaging the probe or surrounding tissue and should be used as a last resort.

Experimental Protocols

Protocol 1: In Vitro Probe Recovery Calibration

This protocol determines the relative recovery of your specific microdialysis probe for amphetamine before in vivo use.

Materials:

  • Microdialysis probe

  • Microinfusion pump

  • Standard solution of amphetamine (e.g., 100 ng/mL) in aCSF

  • Beaker or vial

  • Stir plate and stir bar

  • Thermostatically controlled water bath or heating block

  • Microcentrifuge tubes for sample collection

  • Analytical system for amphetamine quantification (e.g., HPLC-MS/MS)

Procedure:

  • Prepare a standard solution of amphetamine in aCSF at a known concentration (Cexternal).

  • Place the beaker with the amphetamine solution on the stir plate within the water bath set to 37°C. Continuous stirring is essential to ensure a homogenous concentration around the probe.

  • Connect the microdialysis probe to the infusion pump and place the probe tip into the amphetamine solution.

  • Perfuse the probe with blank aCSF at the same flow rate you will use in your in vivo experiment (e.g., 1 µL/min).

  • Allow the system to equilibrate for at least 30-60 minutes.

  • Collect 3-4 consecutive dialysate samples into pre-weighed tubes. The collection time for each sample should be consistent with your planned in vivo sampling intervals (e.g., 20 minutes).

  • Analyze the concentration of amphetamine in the collected dialysate (Cdialysate) using your validated analytical method.

  • Calculate the relative recovery using the following formula:

    Relative Recovery (%) = (Cdialysate / Cexternal) x 100

Data Presentation:

Probe IDFlow Rate (µL/min)Cexternal (ng/mL)Cdialysate (ng/mL) - Sample 1Cdialysate (ng/mL) - Sample 2Cdialysate (ng/mL) - Sample 3Average Recovery (%)
Probe A1.010025.224.825.525.2
Probe B1.010028.127.928.328.1
Probe C2.010015.816.215.916.0
Protocol 2: No-Net-Flux Method for In Vivo Recovery

This method provides a more accurate estimation of recovery within the living tissue by accounting for factors like tissue tortuosity and clearance.[12]

no_net_flux_workflow start Start: Implanted Probe in Animal perfuse_c1 Perfuse with Amphetamine Concentration 1 (C_in1) start->perfuse_c1 collect_1 Collect Dialysate (C_out1) perfuse_c1->collect_1 perfuse_c2 Perfuse with Amphetamine Concentration 2 (C_in2) collect_1->perfuse_c2 collect_2 Collect Dialysate (C_out2) perfuse_c2->collect_2 perfuse_c3 Perfuse with Amphetamine Concentration 3 (C_in3) collect_2->perfuse_c3 collect_3 Collect Dialysate (C_out3) perfuse_c3->collect_3 perfuse_c4 Perfuse with Amphetamine Concentration 4 (C_in4) collect_3->perfuse_c4 collect_4 Collect Dialysate (C_out4) perfuse_c4->collect_4 analyze Analyze all C_out samples collect_4->analyze plot Plot (C_in - C_out) vs. C_in analyze->plot regress Perform Linear Regression plot->regress result X-intercept = Extracellular Concentration Slope = In Vivo Recovery regress->result

Caption: Workflow for the no-net-flux in vivo calibration method.

Procedure:

  • Following probe implantation and recovery, begin perfusing the probe with aCSF containing a low, known concentration of amphetamine (Cin).

  • After an equilibration period, collect several dialysate samples and measure the amphetamine concentration (Cout).

  • Sequentially increase the concentration of amphetamine in the perfusate (at least 3-4 different concentrations), repeating the equilibration and collection steps for each. It is important to use concentrations that bracket the expected extracellular concentration.

  • For each perfusion concentration, calculate the net difference between the concentration entering and leaving the probe (Cin - Cout).

  • Plot the net difference (Y-axis) against the inlet concentration (Cin) (X-axis).

  • The data points should form a linear relationship. The x-intercept of this line represents the point of "no net flux," which is the estimated true extracellular concentration of amphetamine. The slope of the line represents the in vivo recovery of the probe.

Key Factors Influencing Probe Recovery: A Summary

FactorEffect on RecoveryRationale
Flow Rate Inverse Slower flow allows more time for diffusion across the membrane.[1][5]
Membrane Length Direct A longer membrane provides a larger surface area for diffusion.[7][13]
Temperature Direct Higher temperatures increase the rate of diffusion.[10][14]
Analyte Molecular Weight Inverse Smaller molecules like amphetamine diffuse more readily than larger ones.[7]
Perfusion Fluid Variable Should be isoosmotic to prevent fluid shifts. Additives can sometimes enhance recovery but must be validated.[15][16]
Tissue Tortuosity Inverse The complex extracellular space in tissue can hinder diffusion compared to a simple solution.[1]

References

  • Shippenberg, T. S., & Thompson, A. C. (1997). Overview of Microdialysis. Current Protocols in Neuroscience, 00, 7.1.1–7.1.22. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis update: optimizing the advantages. Methods in Molecular Biology, 508, 171-187. [Link]

  • Khan, F., Pharo, A., Lindstad, J. K., Mollnes, T. E., Tønnessen, T. I., & Pischke, S. E. (2015). Effect of Perfusion Fluids on Recovery of Inflammatory Mediators in Microdialysis. Scandinavian journal of immunology, 82(5), 467–475. [Link]

  • Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. [Link]

  • Khan, F., Pharo, A., Lindstad, J. K., Mollnes, T. E., Tønnessen, T. I., & Pischke, S. E. (2015). Effect of Perfusion Fluids on Recovery of Inflammatory Mediators in Microdialysis. PubMed. [Link]

  • Chaurasia, C. S., Müller, M., Bashaw, E. D., Benfeldt, E., Bolinder, J., Bullock, R., ... & Hammarlund-Udenaes, M. (2007). AAPS-FDA-MDS-PhRMA-USP invited review. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: a review. The AAPS journal, 9(2), E148–E160. [Link]

  • Wikipedia. (2023, November 29). Microdialysis. Wikipedia. [Link]

  • Wang, M., Slaney, T., Mabrouk, O. S., Kennedy, R. T., & Zochowski, M. (2013). Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte. Journal of neuroscience methods, 219(1), 136–144. [Link]

  • CMA Microdialysis. (n.d.). FAQ. CMA Microdialysis. [Link]

  • Lee, D. B., Slaney, T. R., Mabrouk, O. S., & Kennedy, R. T. (2012). Microfabrication and in vivo performance of a microdialysis probe with embedded membrane. Analytical chemistry, 84(2), 941–947. [Link]

  • Needham, S. (2016). Efforts in increasing Microdialysis recovery rates by utilizing bidirectional flow capabilites. ScholarWorks@UARK. [Link]

  • Sharp, C. E. (2014). Increased Microdialysis Recovery of Large Molecular Weight Analytes via Ultrafiltration. ScholarWorks@UARK. [Link]

  • Song, Y., Cullion, K., & Sirimanne, M. (2013). Comparison of Microdialysis Sampling Perfusion Fluid Components on the Foreign Body Reaction in Rat Subcutaneous Tissue. Journal of pharmacological and toxicological methods, 68(3), 329–335. [Link]

  • Al-Hasani, R., Ja, A. M., Schepers, R. J., & Lipton, J. W. (2013). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of neuroscience methods, 218(2), 157–165. [Link]

  • Al-Hasani, R., Ja, A. M., Schepers, R. J., & Lipton, J. W. (2013). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. PubMed. [Link]

  • Zhang, Y., Xu, G., & Li, J. (2015). Influence factors of microdialysis linear probe recovery for in vivo and in vitro cyclophosphamide calibration by HPLC-MS/MS. Chinese Journal of New Drugs, 24(11), 1313-1317. [Link]

  • Li, C., Sheng, Y., & Li, J. (2017). Perfusion fluid additives and affinity agents to improve recovery in microdialysis. Journal of Pharmaceutical and Biomedical Analysis, 145, 446-453. [Link]

  • Neuhoff, S., & Tautor, A. (2024). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Clinical Pharmacology & Therapeutics. [Link]

  • Rothman, R. B., Baumann, M. H., & Dersch, C. M. (2001). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(10), 1043–1063. [Link]

  • Salling, M. C., & Martinez, D. (2016). Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. bioRxiv. [Link]

  • Bio-protocol. (2025). Surgical implantation of guide tubes for microdialysis. Bio-protocol. [Link]

  • Fuh, M. S., Wang, T. K., & Pan, W. H. T. (2004). Determination of Free-Form Amphetamine in Rat's Brain by In Vivo Microdialysis and Liquid Chromatography with Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 27(13), 2111-2124. [Link]

  • Chen, C. Y., & Tsai, T. H. (2004). Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry. Rapid communications in mass spectrometry, 18(15), 1711–1714. [Link]

  • Bio-protocol. (n.d.). Microdialysis protocol. Bio-protocol. [Link]

  • Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study. Amuza Inc. [Link]

  • Mabrouk, O. S., & Kennedy, R. T. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS chemical neuroscience, 4(5), 766–774. [Link]

  • ResearchGate. (n.d.). Implanting the microdialysis probe through a guide cannula into an.... ResearchGate. [Link]

  • Smith, A. D., & Justice, J. B. (1993). Physical and chemical considerations in the in vitro calibration of microdialysis probes for biogenic amine neurotransmitters and metabolites. Journal of neuroscience methods, 48(3), 195–204. [Link]

  • Paulson, P. E., & Robinson, T. E. (1995). Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats. Synapse, 19(1), 56-65. [Link]

  • Segal, D. S., & Kuczenski, R. (1992). In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment. Brain research, 571(2), 330–337. [Link]

  • Wages, S. A., Church, W. H., & Justice, J. B. (1986). In vivo calibration of microdialysis probes for exogenous compounds. Analytical chemistry, 58(8), 1649–1656. [Link]

  • Skemman. (n.d.). Stability of addictive drugs in blood samples in storage. Skemman. [Link]

  • Shippenberg, T. S., & Thompson, A. C. (1997). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 7.1.1–7.1.22. [Link]

  • ResearchGate. (2017, July 2). So many problems in doing microdialysis. ResearchGate. [Link]

  • CMA Microdialysis. (n.d.). CMA Probes & Guides for Microdialysis. CMA Microdialysis. [Link]

  • ResearchGate. (2015, October 1). Do you think I've damaged my microdialysis probe?. ResearchGate. [Link]

  • Birkelund, P., Fabricius, K., & Lauritzen, M. (2024). Negligible In Vitro Recovery of Macromolecules from Microdialysis Using 100 kDa Probes and Dextran in Perfusion Fluid. Neurochemical research, 49(5), 1435–1442. [Link]

Sources

Technical Guide: Minimizing Amphetamine Adsorption in Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The Core Mechanism: Why Amphetamine Disappears

Before implementing a solution, you must understand the "Invisible Sink." Amphetamine (


) is a basic amine with a 

of approximately 9.9 . In most laboratory conditions (pH < 9), it exists as a protonated cation (

).

The primary mechanism of loss is Electrostatic Adsorption to silicate surfaces.

  • The Antagonist: Borosilicate glass contains surface silanol groups (

    
    ). These groups have a 
    
    
    
    between 4.5 and 5.0.
  • The Danger Zone (pH 5 – 9): In this range, silanols deprotonate to form negatively charged sites (

    
    ), while amphetamine remains positively charged. The glass vial effectively becomes a cation-exchange resin, stripping the drug from the solution.
    
Visualization: The Adsorption Trap

The following diagram illustrates the physicochemical states governing adsorption.

AdsorptionMechanism pH_Low Acidic (pH < 3) Silanol_State Surface State pH_Low->Silanol_State Si-OH (Neutral) Drug_State Amphetamine State pH_Low->Drug_State R-NH3+ (Cation) pH_Mid Neutral (pH 5-8) THE DANGER ZONE pH_Mid->Silanol_State Si-O- (Anionic) pH_Mid->Drug_State R-NH3+ (Cation) pH_High Basic (pH > 10) pH_High->Silanol_State Si-O- (Anionic) pH_High->Drug_State R-NH2 (Neutral) Result_Low Minimal Adsorption (Silanols Neutral) Silanol_State->Result_Low Result_Mid High Adsorption (Electrostatic Binding) Silanol_State->Result_Mid Strong Attraction Result_High Adsorption Risk (Hydrophobic Binding/Volatility) Silanol_State->Result_High Drug_State->Result_Low Drug_State->Result_Mid Drug_State->Result_High Lipophilic

Figure 1: Mechanistic interaction between pH, surface chemistry, and amphetamine ionization.

Labware Selection & Troubleshooting

User Question: "I see lower recovery in my glass autosampler vials compared to my stock solution. Should I switch to plastic?"

Technical Response: Yes, but with caveats. Standard borosilicate glass is the primary source of error for basic amines.

Material Performance Matrix
MaterialAdsorption RiskMechanismRecommendation
Standard Glass (Type I) High Ion-exchange with silanols.Avoid for low-concentration aqueous samples.
Silanized Glass LowSurface OH groups capped with methyl groups.Excellent for organic solvents and storage.
Polypropylene (PP) LowHydrophobic surface; no ionic sites.Best for aqueous/biological samples.
Polystyrene (PS) ModerateHydrophobic interaction (pi-pi stacking).Avoid . Amphetamine can bind to the aromatic ring of PS.
Protocol: The "Rinse Test" (Self-Validation)

To confirm if your current labware is causing loss, perform this test:

  • Incubate: Store a 50 ng/mL amphetamine standard in the test vial for 24 hours.

  • Transfer: Remove the liquid and analyze it (Result A).

  • Rinse: Add pure Methanol (acidified with 0.1% Formic Acid) to the empty vial. Vortex for 30 seconds.

  • Analyze: Analyze the rinse solvent (Result B).

Solvent Chemistry & Matrix Design

User Question: "Can I store my working standards in pure water?"

Technical Response: Never. Pure water (pH ~5.5–7 due to dissolved


) sits directly in the adsorption "Danger Zone." You must modify the solvent to disrupt binding.
The "Golden Rule" of Solvent Composition

To minimize adsorption, your solvent must satisfy one of these two conditions:

  • Acidic Shield: pH < 3.0 (Protonates silanols, rendering them neutral).

  • Organic Competition: >50% Organic Solvent (Methanol/Acetonitrile solvates the drug and competes for surface sites).

Recommended Diluent:

  • Water/Methanol (80:20) + 0.1% Formic Acid. [1]

    • Why? The acid keeps silanols neutral (

      
      ). The methanol wets the surface and prevents hydrophobic adsorption to plastics.
      

Expert Insight - Volatility Warning: Do not use high pH (>10) to prevent adsorption. While this neutralizes the amphetamine (preventing ion exchange), the free base form of amphetamine is an oil with high vapor pressure. You will lose analyte to evaporation rather than adsorption.

Filtration: The Hidden Sink

User Question: "My recovery drops immediately after filtering my sample. Which membrane should I use?"

Technical Response: Filter membranes have massive surface areas. Using the wrong material acts like a sponge for amines.

Membrane Compatibility Guide
Membrane TypeCompatibilityNotes
Nylon Critical Failure Contains amine and amide groups that interact with basic drugs. Do not use.
PTFE (Hydrophilic) Excellent Inert, low binding. Best for organic/aqueous mixtures.
Regenerated Cellulose (RC) Good Hydrophilic, generally low non-specific binding.
PVDF ModerateCan bind hydrophobic moieties; requires pre-wetting.
Protocol: The Saturation Technique

Even with the correct filter, initial binding sites exist.

  • Draw sample into the syringe.

  • Attach the filter.

  • Discard the first 1.0 mL of filtrate to waste. (This "sacrificial" volume saturates active sites).

  • Collect the subsequent volume for analysis.

Troubleshooting Decision Tree

Use this logic flow to diagnose recovery issues in your workflow.

Troubleshooting Start Problem: Low Amphetamine Recovery Check_Step1 Is the loss occurring before injection? Start->Check_Step1 Step2_Vial Check Vials: Are you using standard glass? Check_Step1->Step2_Vial Yes Step5_Inst Instrumental: Carryover in lines? Check_Step1->Step5_Inst No (Peak missing/ghosting) Action_Vial Switch to PP or Silanized Glass Step2_Vial->Action_Vial Yes Step3_Solvent Check Solvent: Is pH between 5-9? Step2_Vial->Step3_Solvent No Action_Solvent Acidify to pH < 3 (Add 0.1% Formic Acid) Step3_Solvent->Action_Solvent Yes Step4_Filter Check Filter: Using Nylon? Step3_Solvent->Step4_Filter No Action_Filter Switch to PTFE/RC & Discard first 1mL Step4_Filter->Action_Filter Yes Action_Wash Use Strong Wash: MeOH/ACN/IPA + Formic Acid Step5_Inst->Action_Wash

Figure 2: Diagnostic workflow for identifying adsorption sources.

References

  • Comparison of Adsorption of Basic Drugs to Filter Materials. Dissolution Technologies. (2025). Identifies Nylon as a high-risk material for basic drugs and recommends PTFE/RC.

  • Polypropylene Vials Reduced Protein Adsorption Compared to Glass. MicroSolv Tech Notes. (2026). Details the silanol-driven mechanism of adsorption in borosilicate glass.

  • Influence of surfactants upon protein/peptide adsorption to glass and polypropylene. ResearchGate. (2025). Discusses electrostatic vs. hydrophobic adsorption mechanisms.

  • Adsorption of Cationic Peptides to Solid Surfaces. ResearchGate. (2025). Quantifies loss of cationic molecules to glass surfaces (up to 90% loss).[2]

  • Technical Support Center: Amphetamine Sample Storage. BenchChem. (2025). Confirms methanol improves stability and prevents adsorption profiles.

Sources

Technical Support Center: Enhancing Solid-Phase Extraction Efficiency for Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase extraction (SPE) of amphetamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amphetamine analysis. Here, we will delve into the underlying principles of SPE and provide practical, field-proven solutions to common challenges. Our goal is to empower you with the expertise to optimize your workflows, ensuring both accuracy and efficiency.

I. Foundational Principles: Understanding Amphetamine Chemistry in SPE

Amphetamines are basic compounds, and their behavior during SPE is governed by their pKa, which is typically in the range of 9.8 to 10.4. This means that at a pH below their pKa, they will exist in a protonated, positively charged (cationic) form. At a pH above their pKa, they will be in their neutral, free base form. This pH-dependent ionization is the cornerstone of effective SPE for these analytes.

Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is often the preferred method for extracting amphetamines from complex biological matrices like urine, blood, and tissue.[1][2][3][4] This dual retention mechanism allows for highly selective extraction and cleaner final eluates.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the SPE of amphetamines, providing causal explanations and actionable solutions.

Low Analyte Recovery

Low recovery is one of the most frequent challenges in SPE.[5] The underlying cause can be multifaceted, ranging from incorrect pH to improper solvent selection.

Potential CauseExplanationRecommended Solution
Incorrect Sample pH If the sample pH is too high (basic) during the loading step on a mixed-mode cation exchange sorbent, the amphetamines will be in their neutral form and will not effectively bind to the ion-exchange functional groups of the sorbent.[6]Adjust the sample pH to be at least two pH units below the pKa of the amphetamines (typically around pH 6) to ensure they are in their cationic form for strong retention on the cation-exchange sorbent.[1][3][7]
Inadequate Sorbent Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent wetting of the sorbent bed, resulting in poor analyte retention.[6][7]Always pre-condition the cartridge with an organic solvent like methanol, followed by an equilibration step with a buffer at the same pH as your sample.[2][7] Some modern polymer-based SPE cartridges may not require conditioning.[8]
Wash Solvent Too Strong Using a wash solvent with too high of an organic content or the wrong pH can prematurely elute the analytes of interest along with the interferences.[5][9]Use a wash solvent that is strong enough to remove matrix interferences but weak enough to leave the amphetamines bound to the sorbent. A common strategy is to use a sequence of washes, such as an acidic wash (e.g., 0.1 M HCl) followed by a methanol wash.[2][10]
Incomplete Elution The elution solvent may not be strong enough or at the correct pH to disrupt the interactions between the amphetamines and the sorbent.[5][9]For mixed-mode SPE, the elution solvent should be basic to neutralize the charge on the amphetamines, disrupting the ion-exchange interaction. A common and effective elution solvent is a mixture of an organic solvent (like dichloromethane or ethyl acetate), isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[1][2][3]
Sample Overload Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough during the loading step.[6][9]Ensure the amount of analyte and matrix components loaded onto the cartridge does not exceed the manufacturer's specified capacity. If necessary, use a larger sorbent mass or dilute the sample.
High Flow Rate Loading or eluting the sample too quickly does not allow for sufficient interaction time between the analytes and the sorbent, leading to incomplete binding or elution.[6][9]Maintain a slow and consistent flow rate, typically 1-2 mL/minute, during the loading and elution steps.[2]
High Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of LC-MS/MS analysis.[11][12]

Potential CauseExplanationRecommended Solution
Insufficient Removal of Interferences Endogenous components from the biological matrix (e.g., phospholipids, salts) co-elute with the amphetamines and interfere with their ionization in the mass spectrometer.[11]Optimize the wash steps in your SPE protocol. A multi-step wash with solvents of varying polarity and pH can effectively remove a broader range of interferences. For example, a sequence of an aqueous buffer wash, an acidic wash, and an organic solvent wash is often effective.[2][10]
Inappropriate SPE Sorbent The chosen sorbent may not have the necessary selectivity to differentiate between the analytes and the matrix components.Consider using a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties for enhanced selectivity.[4] Molecularly imprinted polymers (MIPs) offer even higher selectivity for specific amphetamine structures.[13]
Incomplete Elution of Matrix Components Some matrix components may be retained on the sorbent and co-elute with the analytes during the final elution step.Adjust the composition of the elution solvent to be more selective for the amphetamines. A stepwise elution with increasing solvent strength can sometimes help to fractionate the analytes from the remaining interferences.
Poor Reproducibility

Inconsistent results across a batch of samples can undermine the reliability of your data.[5]

Potential CauseExplanationRecommended Solution
Inconsistent Sample Pre-treatment Variations in pH adjustment, hydrolysis conditions, or sample dilution can lead to variable extraction efficiencies.Standardize all pre-treatment steps. Use calibrated pH meters and ensure consistent incubation times and temperatures for enzymatic hydrolysis.[14]
Variable Flow Rates Manual processing of SPE cartridges can lead to inconsistent flow rates between samples.[15]Use a vacuum manifold with a pressure gauge or a positive pressure manifold to ensure consistent flow rates across all samples.[16] Automated SPE systems can also significantly improve reproducibility.[17]
Cartridge Drying Out Allowing the sorbent bed to dry out between the conditioning, equilibration, and loading steps can lead to poor recovery and reproducibility.[5][9]Ensure that the sorbent bed remains wetted throughout the initial steps of the SPE process. Some newer SPE sorbents are designed to be more robust to drying.[8]

III. Frequently Asked Questions (FAQs)

Q1: Do I need to perform hydrolysis before SPE for urine samples?

A1: Yes, it is highly recommended. Amphetamines are often excreted in urine as glucuronide conjugates.[18][19] These conjugated forms are more polar and may not be efficiently retained by the SPE sorbent.[20] Enzymatic hydrolysis with β-glucuronidase or acid hydrolysis is necessary to cleave the glucuronide moiety, releasing the free amphetamine for extraction.[14][20][21][22]

Q2: What is the best type of SPE sorbent for amphetamines?

A2: Mixed-mode strong cation exchange (SCX) sorbents are generally the most effective for amphetamine extraction from biological matrices.[1][3][4] These sorbents offer a dual retention mechanism: a non-polar stationary phase (like C8 or a polymer) for reversed-phase interactions and a strong cation exchanger (like sulfonic acid groups) for ion-exchange interactions.[4] This combination provides high selectivity and results in cleaner extracts.

Q3: My elution solvent contains ammonium hydroxide. Do I need to evaporate it before analysis?

A3: It is advisable to perform a partial evaporation step. While the ammonium hydroxide is crucial for neutralizing the amphetamines and eluting them from the sorbent, it can be detrimental to the LC column and can affect the chromatography. A gentle evaporation step (e.g., under a stream of nitrogen at 40°C) for a short period can remove the volatile ammonia without significant loss of the amphetamines.[2]

Q4: Can I reuse SPE cartridges?

A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, especially when dealing with complex biological matrices. The risk of carryover from a previous sample is high and can lead to inaccurate results.[17] For method development, some researchers may reuse cartridges after a thorough washing procedure, but for validated, routine analysis, single-use cartridges are the standard.

Q5: What should I do if I suspect my sample is causing clogging of the SPE cartridge?

A5: Sample clogging is often due to particulate matter or high viscosity. Before loading, it is recommended to centrifuge the sample to pellet any solid material and use the supernatant for extraction.[23] For viscous samples like blood or plasma, a dilution step with a buffer is often necessary.[2]

IV. Experimental Protocols & Workflows

Generic Mixed-Mode SPE Protocol for Amphetamines in Urine

This protocol provides a general framework. Optimization may be required based on the specific amphetamines of interest and the analytical instrumentation.

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine, add an appropriate internal standard.

    • Add β-glucuronidase enzyme and incubate according to the manufacturer's instructions (e.g., at 60-65°C for 2 hours).[14]

    • Adjust the sample pH to approximately 6.0 with a phosphate buffer.[2][23]

    • Centrifuge the sample to remove any particulates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg/3 mL) with 3 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).[2]

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/minute.[2]

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl.[2]

    • Follow with a wash of 3 mL of methanol.[2]

    • Dry the cartridge under vacuum or positive pressure for 2-5 minutes.[2]

  • Elution:

    • Elute the amphetamines with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[2] Collect the eluate at a flow rate of 1-2 mL/minute.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Visualizing the SPE Workflow

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Condition 1. Condition (Methanol) pH_Adjust pH Adjustment (pH ~6) Hydrolysis->pH_Adjust Equilibrate 2. Equilibrate (pH 6 Buffer) pH_Adjust->Condition Load 3. Load Sample Wash 4. Wash (Acid & Methanol) Elute 5. Elute (Basic Organic Solvent) Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS MixedMode_SPE cluster_Loading Loading/Retention (pH ~6) cluster_Elution Elution (Basic pH) Analyte_Load Amphetamine (Cationic) R-NH3+ Sorbent_Load SPE Sorbent (pH 6) Reversed-Phase (C8/Polymer) Cation-Exchange (-SO3-) Analyte_Load:f0->Sorbent_Load:f1 Ion-Exchange Interaction Analyte_Load:f0->Sorbent_Load:f0 Reversed-Phase Interaction Analyte_Elute Amphetamine (Neutral) R-NH2 Sorbent_Load:f1->Analyte_Elute:f0 Disruption of Ion-Exchange Sorbent_Elute SPE Sorbent (Basic pH) Reversed-Phase (C8/Polymer) Cation-Exchange (-SO3-)

Caption: Retention and elution mechanisms in mixed-mode SPE for amphetamines.

V. References

  • Campins Falcó, P., Molins Legua, C., Sevillano Cabeza, A., & Porras, R. (n.d.). Derivatization of Amphetamine and Methamphetamine With 1,2-Naphthoquinone 4-Sulfonic Acid Into Solid-phase Extraction Cartridges. RSC Publishing. Available from:

  • Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 21(4), 278–282. Available from: [Link]

  • Ramirez Fernandez, M. M., Van Durme, F., & Samyn, N. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578–588. Available from: [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Available from: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available from: [Link]

  • Biotage. (n.d.). Evaluation of Sample Preparation Approaches for the Extraction of Amphetamine, Methamphetamine, MDMA and Metabolites from Urine. Available from: [Link]

  • Implementation of Modified D-SPE Method for Simultaneous Quantification of Methamphetamine & Mephedrone Using LC. (2024, June 30). Available from:

  • U.S. Department of Justice. (2018, November 13). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Office of Justice Programs. Available from: [Link]

  • Grace Davison Discovery Sciences. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Available from: [Link]

  • LCGC International. (n.d.). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Available from: [Link]

  • Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 21(4), 278–282. Available from: [Link]

  • Cacho, J. I., et al. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Available from:

  • Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Available from: [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]

  • Kwon, N. H., Lee, Y. R., Kim, H. S., Cheong, J. C., & Kim, J. Y. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. Molecules, 24(13), 2501. Available from: [Link]

  • BGB Analytik. (n.d.). Extraction Methods Guide for Mixed-Mode Drug-Clean™ SPE. Available from: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]

  • Sciex. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Available from: [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]

  • El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2025, August 9). Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after Derivatization on Solid-Phase Extraction Support. ResearchGate. Available from: [Link]

  • Söylemezoğlu, T., et al. (n.d.). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Available from:

  • Chen, Y., et al. (2025, July 2). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Available from: [Link]

  • NYC Office of Chief Medical Examiner. (2013, March 8). Hydrolysis SPE. Available from: [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Available from: [Link]

  • Alsenedi, K. (2021, August 1). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. Available from: [Link]

  • National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available from: [Link]

  • Al-Saffar, Y., et al. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Available from: [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2006). Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. Journal of Analytical Toxicology, 30(8), 563–568. Available from: [Link]

  • Alsenedi, K. (2017, October 18). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine us. Enlighten Theses. Available from: [Link]

  • Restek. (2025, October 3). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Available from: [Link]

  • Metabolic Changes of Drugs and Related Organic Compounds. (n.d.). Available from:

  • Kwon, N. H., et al. (2025, October 16). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

Dealing with isobaric interferences in amphetamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amphetamine Analysis. This guide is designed for researchers, forensic toxicologists, and clinical laboratory professionals to navigate the complexities of analyzing amphetamine and its related compounds. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common analytical challenges, particularly those arising from isobaric interferences.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding isobaric interference in amphetamine analysis.

Q1: What are isobaric interferences in the context of amphetamine analysis by mass spectrometry?

A: Isobaric interferences occur when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometers. In amphetamine analysis, this is a significant challenge because several legal, over-the-counter (OTC) medications and other structurally similar compounds share the same molecular weight as amphetamine or methamphetamine. For example, pseudoephedrine, a common decongestant, is an isomer of methamphetamine and will not be differentiated by mass alone.[1][2]

Q2: Which compounds are common isobaric interferences for amphetamine and methamphetamine?

A: A number of compounds can interfere with amphetamine and methamphetamine analysis. Key interferences include:

  • For Amphetamine: Phentermine (an appetite suppressant), phenylpropanolamine, and certain designer drugs like methylenedioxyamphetamine (MDA).[2][3][4]

  • For Methamphetamine: Pseudoephedrine and ephedrine (decongestants), and phentermine.[1][2][3] Illicitly synthesized methamphetamine can also contain isobaric impurities.

Q3: Why is it critical to differentiate between d- and l-isomers of amphetamine and methamphetamine?

A: Amphetamine and methamphetamine are chiral molecules, existing as dextrorotary (d) and levorotary (l) enantiomers.[1][5] The d-isomers are potent central nervous system stimulants and are typically associated with illicit use and prescription medications like Desoxyn.[6][7] In contrast, the l-isomers have significantly less psychoactive effect and are found in some OTC products, such as Vicks® VapoInhaler™ (l-methamphetamine).[6][8] Therefore, distinguishing between these isomers is crucial for correctly interpreting results in forensic and clinical settings to determine licit versus illicit use.[6][9]

Q4: What are the primary analytical techniques used to resolve isobaric interferences in amphetamine analysis?

A: The most common and effective techniques are:

  • Chromatographic Separation: Utilizing liquid chromatography (LC) or gas chromatography (GC) to separate compounds based on their physical and chemical properties before they enter the mass spectrometer. Chiral columns are specifically designed to separate enantiomers.[10][11][12]

  • Chemical Derivatization: Reacting the analytes with a chiral derivatizing agent to create diastereomers, which have different physicochemical properties and can be separated on a standard achiral column.[5][13][14][15]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass with very high accuracy, allowing for the differentiation of compounds with the same nominal mass but slightly different exact masses due to differences in their elemental composition.[16]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation before mass analysis.[14][17][18][19]

Troubleshooting Guides

This section provides practical, step-by-step guidance for resolving specific issues you may encounter during your analysis.

Guide 1: Poor Chromatographic Resolution of Amphetamine Isomers

Problem: You are observing co-elution or poor separation between d- and l-amphetamine (or methamphetamine) on your LC-MS/MS system, leading to inaccurate quantification.

Potential Causes & Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns will not separate enantiomers.[5][9]

    • Solution: Employ a chiral stationary phase specifically designed for enantiomeric separations. Cyclodextrin-based or protein-based chiral columns are common choices.[1][11] Ensure the mobile phase composition is optimized for the chosen chiral column as per the manufacturer's recommendations.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving chiral separation.

    • Solution: Systematically optimize the mobile phase. This may involve adjusting the organic modifier (e.g., methanol, acetonitrile) concentration, pH, and the type and concentration of additives (e.g., acetic acid, ammonium hydroxide).[1][11] A shallow gradient or isocratic elution may provide better resolution than a steep gradient.

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the separation process.

    • Solution: Evaluate the effect of column temperature on resolution. Lowering the temperature can sometimes enhance enantiomeric separation, although it may increase analysis time and backpressure.[11]

  • Flow Rate is Too High: A high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.

    • Solution: Reduce the flow rate to allow for better partitioning and separation of the enantiomers.

Workflow for Optimizing Chiral Separation

cluster_0 Troubleshooting Poor Chiral Resolution Start Start Select Chiral Column Select Chiral Column Start->Select Chiral Column Optimize Mobile Phase Optimize Mobile Phase Select Chiral Column->Optimize Mobile Phase Initial Conditions Adjust Temperature Adjust Temperature Optimize Mobile Phase->Adjust Temperature Optimize Flow Rate Optimize Flow Rate Adjust Temperature->Optimize Flow Rate Resolution Adequate? Resolution Adequate? Optimize Flow Rate->Resolution Adequate? Resolution Adequate?->Optimize Mobile Phase No, Re-evaluate End End Resolution Adequate?->End Yes

Caption: A logical workflow for troubleshooting and optimizing the chiral separation of amphetamine enantiomers.

Guide 2: Suspected Interference from Pseudoephedrine in Methamphetamine Quantification

Problem: You have a sample that is positive for methamphetamine, but you suspect the result may be a false positive due to the presence of pseudoephedrine.

Potential Causes & Solutions:

  • Co-elution and Identical MRM Transitions: Pseudoephedrine and methamphetamine are structural isomers and can produce the same precursor and product ions in MS/MS analysis.[1][2]

    • Solution 1: Chromatographic Separation: The most robust solution is to develop a chromatographic method that separates pseudoephedrine from methamphetamine. A well-optimized reversed-phase method on a high-efficiency column (e.g., with superficially porous particles) can often achieve this separation.[3]

    • Solution 2: High-Resolution Mass Spectrometry (HRMS): While these compounds are isobaric, there may be very slight mass differences detectable by HRMS, although this is not always sufficient for baseline separation. More practically, HRMS provides greater confidence in fragment identification.[16]

    • Solution 3: Ion Mobility Spectrometry (IMS): IMS can separate the isomers in the gas phase based on their different collision cross-sections, providing an orthogonal separation to LC.[14][17][18][19]

Experimental Protocol: Differentiating Methamphetamine from Pseudoephedrine using LC-MS/MS

  • Column Selection: Utilize a high-efficiency C18 column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm) or a similar column known for good peak shape with basic compounds.[3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Develop a gradient that provides sufficient separation. An example gradient could be:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 2 min.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for each compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Methamphetamine150.1119.191.1
Pseudoephedrine150.1119.191.1
Methamphetamine-d11 (IS)161.2124.193.1

Note: The key to this method is achieving chromatographic separation, as the MRM transitions are often identical.

Guide 3: Inability to Differentiate Amphetamine from Phentermine

Problem: Your assay is flagging a sample as positive for amphetamine, but the possibility of phentermine presence cannot be ruled out.

Potential Causes & Solutions:

  • Identical Molecular Weight and Fragmentation: Amphetamine and phentermine are structural isomers with the same molecular weight and can produce similar fragment ions.[2][4][20]

    • Solution 1: Chromatographic Separation: As with pseudoephedrine, the primary solution is chromatographic separation. A well-developed LC method can resolve these two compounds.[3][21]

    • Solution 2: Chemical Derivatization: Derivatizing with a reagent like trifluoroacetic anhydride (TFAA) or a chiral agent can produce derivatives with different retention times and fragmentation patterns, aiding in their differentiation.[22]

Data Presentation: Common Amphetamine Isobars and Their Properties

CompoundChemical FormulaMolecular Weight (Da)Common Use
Amphetamine C₉H₁₃N135.21ADHD, Narcolepsy
PhentermineC₁₀H₁₅N149.23Appetite Suppressant
Methamphetamine C₁₀H₁₅N149.23ADHD, Illicit Stimulant
PseudoephedrineC₁₀H₁₅NO165.23Decongestant
EphedrineC₁₀H₁₅NO165.23Decongestant

Note: While phentermine and methamphetamine are isomers, they are not isobaric with amphetamine. The table highlights common structurally similar compounds often analyzed together.

Troubleshooting Decision Tree

cluster_1 Resolving Isobaric Interference Interference Suspected Interference Suspected Check Chromatographic Resolution Check Chromatographic Resolution Interference Suspected->Check Chromatographic Resolution Resolution Sufficient? Resolution Sufficient? Check Chromatographic Resolution->Resolution Sufficient? Optimize LC Method Optimize gradient, temp, flow Resolution Sufficient?->Optimize LC Method No Problem Solved Problem Solved Resolution Sufficient?->Problem Solved Yes Consider Orthogonal Methods Consider Orthogonal Methods Optimize LC Method->Consider Orthogonal Methods Derivatization Derivatization Consider Orthogonal Methods->Derivatization HRMS HRMS Consider Orthogonal Methods->HRMS Ion Mobility Ion Mobility Consider Orthogonal Methods->Ion Mobility

Caption: A decision tree to guide the resolution of suspected isobaric interferences in amphetamine analysis.

References

  • Nakashima, K., Kaddoumi, A., & Ishida, Y. (2005). Gas chromatography-high-resolution mass spectrometric method for determination of methamphetamine and its major metabolite amphetamine in human hair. Journal of Analytical Toxicology, 29(5), 370–375. [Link]

  • de la Torre, R., Ortuño, J., & Segura, J. (1995). A simple HPLC method for the separation of amphetamine isomers in urine and its application in differentiating between 'street' amphetamine and prescribed D-amphetamine. Journal of Analytical Toxicology, 19(6), 461–465. [Link]

  • Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent. [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

  • Frison, G., Tedeschi, L., & Favretto, D. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]

  • Ramírez Fernández, M. D. M., Van Durme, F., & Wille, S. M. R. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578–586. [Link]

  • Poon, G. K. (1993). Isomeric separation of methamphetamine by HPLC chiral column. Journal of Analytical Toxicology, 17(5), 319–320. [Link]

  • Restek Corporation. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. [Link]

  • Campbell, J. L., Le, J., & Yost, R. A. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233–244. [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]

  • Restek Corporation. (n.d.). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. [Link]

  • Campbell, J. L., Le, J., & Yost, R. A. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. ResearchGate. [Link]

  • Campbell, J. L., Le, J., & Yost, R. A. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233–244. [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2022). A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction. Journal of Analytical Toxicology, 46(9), 1037–1044. [Link]

  • Hornbeck, C. L., & Czarny, R. J. (1989). Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 13(3), 144–149. [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. [Link]

  • Ramírez Fernández, M. D. M., Van Durme, F., & Wille, S. M. R. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578–586. [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). FORENSIC TOXICOLOGY LABORATORY. [Link]

  • Hupp, M. A., & Johnson, D. (2012). Quantitation of amphetamine-type stimulants by LC-MS/MS. Methods in Molecular Biology, 902, 169–179. [Link]

  • U.S. Department of Justice. (n.d.). Designer Amphetamines in Forensic Toxicology Casework. [Link]

  • RTI International. (n.d.). Methamphetamine Enantiomers: Proficiency Testing Results and Analysis Enhancements. [Link]

  • Dasgupta, A. (2010). Defending Positive Amphetamine Results. ResearchGate. [Link]

  • Halouzka, V., Krupka, M., & Lemr, K. (2024). Cyclic Ion Mobility of Isomeric New Psychoactive Substances Employing Characteristic Arrival Time Distribution Profiles and Adduct Separation. Journal of the American Society for Mass Spectrometry. [Link]

  • Bishop, S. C., & Martin, B. R. (2019). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS/MS. OpenBU. [Link]

  • Agilent Technologies. (2015, June 2). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. [Link]

  • Hughes, R. O., Bronner, W. E., & Smith, M. L. (1991). Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with (-)-menthyl chloroformate. Journal of Analytical Toxicology, 15(5), 256–259. [Link]

  • Madhavaram, H., & El-Sohly, M. A. (2016). Evaluation of Ephedrine, Pseudoephedrine and Phenylpropanolamine Concentrations in Human Urine Samples and a Comparison of the Specificity of DRI® Amphetamines and Abuscreen® Online (KIMS) Amphetamines Screening Immunoassays. ResearchGate. [Link]

  • USDTL. (n.d.). D/L Methamphetamine Isomers Explained. [Link]

  • Ulta Lab Tests. (n.d.). Amphetamines Urine Drug Screen with Confirmation and D/L Isomers. [Link]

  • Aegis Sciences Corporation. (n.d.). Methamphetamine Interpretation and D/L Isomer Testing. [Link]

  • Request A Test. (n.d.). Amphetamine D/L Isomer Drug Test. [Link]

  • de Castro, A., Barroso, M., & Gallardo, E. (2010). Analysis of amphetamines and metabolites in urine with ultra performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 878(28), 2824–2830. [Link]

  • Wang, S. M., Wang, T. C., & Giang, Y. S. (2005). Simultaneous determination of amphetamine and methamphetamine enantiomers in urine by simultaneous liquid-liquid extraction and diastereomeric derivatization followed by gas chromatographic-isotope dilution mass spectrometry. Journal of Chromatography B Analytical Technologies in the Biomedical and Life Sciences, 816(1-2), 131–143. [Link]

Sources

Validation & Comparative

Comparative Neurochemistry: Amphetamine Aspartate Monohydrate vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Neuropharmacologists

Executive Summary

This guide analyzes the distinct neurochemical profiles of Amphetamine Aspartate Monohydrate (a component of mixed amphetamine salts) and Methylphenidate (MPH). While both agents enhance catecholaminergic signaling in the prefrontal cortex (PFC) and striatum, their molecular mechanisms are fundamentally divergent.

Amphetamine acts as a substrate-driven releasing agent involving VMAT2 collapse and TAAR1 agonism, whereas Methylphenidate functions as a transporter blocker (reuptake inhibitor) with no intrinsic releasing activity. This distinction dictates their respective dose-response curves, neurotoxicity profiles, and experimental detection protocols.

Pharmacodynamic Mechanisms: The "Releaser" vs. "Blocker" Dichotomy[1]

Methylphenidate (The Blocker)

Methylphenidate binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic membrane.[1]

  • Mechanism: It stabilizes the transporter in an outward-facing conformation, preventing the re-entry of synaptic dopamine (DA) and norepinephrine (NE).

  • Firing Rate: Unlike amphetamine, MPH typically increases the firing rate of dopaminergic neurons in tandem with reuptake inhibition, leading to a "phasic" amplification of signaling.

  • Vesicular Dynamics: MPH does not enter the presynaptic terminal in significant quantities and has weak to no direct interaction with VMAT2.

Amphetamine Aspartate (The Releaser)

The "Aspartate" moiety serves primarily as a pharmacokinetic delivery vehicle (see Section 2). Once dissociated, the active d-amphetamine and l-amphetamine isomers execute a complex cascade:

  • Substrate Uptake: Amphetamine enters the presynaptic terminal via DAT/NET (competitive substrate).

  • VMAT2 Disruption: It enters synaptic vesicles via VMAT2, buffering the intra-vesicular pH. This collapses the proton gradient (

    
    ) required for DA storage, causing DA to leak into the cytosol.
    
  • TAAR1 Agonism: Cytosolic amphetamine binds to the Trace Amine-Associated Receptor 1 (TAAR1) (an intracellular GPCR).

  • Transporter Reversal: TAAR1 activation triggers phosphorylation of DAT (via PKA/PKC pathways), reversing the transporter direction. Cytosolic DA is pumped out into the synapse (efflux).

Pathway Visualization (Graphviz)

Neurochemical_Mechanism cluster_MPH Methylphenidate (Blocker) cluster_AMPH Amphetamine (Releaser) MPH Methylphenidate DAT_MPH DAT (Blocked) MPH->DAT_MPH Binds/Inhibits Synapse_MPH Synaptic Cleft (DA Accumulation) DAT_MPH->Synapse_MPH Prevents Reuptake AMPH Amphetamine DAT_AMPH DAT (Reversed) AMPH->DAT_AMPH Enters Terminal TAAR1 TAAR1 (GPCR) AMPH->TAAR1 Agonism VMAT2 VMAT2 (Vesicle) DAT_AMPH->VMAT2 Disrupts Gradient Cytosol Cytosolic DA (Surge) VMAT2->Cytosol Vesicular Leak TAAR1->DAT_AMPH Phosphorylation (Reversal) Cytosol->DAT_AMPH Efflux

Figure 1: Comparative mechanism of action.[2][3] Left: MPH blocks the transporter.[4] Right: Amphetamine enters the cell, disrupts vesicular storage (VMAT2), and reverses the transporter via TAAR1 signaling.

Quantitative Neurochemistry

The following data aggregates binding affinities (


) and functional potency (

for uptake inhibition vs.

for release).
MetricMethylphenidate (MPH)Amphetamine (d-isomer)Experimental Implication
DAT Affinity (

)
~100–250 nM~600 nM (Substrate)MPH binds DAT tighter but blocks it; AMPH must be transported.
NET Affinity (

)
~100–300 nM~20–40 nMAMPH is a more potent noradrenergic agent relative to its dopaminergic effects.
VMAT2 Interaction Negligible (

)
High Potency (Indirect)AMPH depletes vesicular pools; MPH leaves them intact.
TAAR1 Activity InactivePotent Agonist (

)
Critical Differentiator: TAAR1 mediates the "reverse transport" phenomenon.
DA Efflux Ratio Low (Reuptake only)High (Release > Reuptake)Microdialysis shows massive DA spikes with AMPH compared to MPH at equipotent doses.
The Role of the Aspartate Salt

While the neurochemistry is driven by the amphetamine base, the Aspartate Monohydrate salt form impacts the pharmacokinetics (PK):

  • Solubility (

    
    ):  Amphetamine Aspartate is less soluble than Amphetamine Sulfate.
    
  • Clinical Relevance: In mixed salt formulations (e.g., MAS), the differing solubilities of sulfate, saccharate, and aspartate salts create a "pulsatile" release profile, smoothing the plasma concentration curve.

  • Neurochemical Note: Aspartate is an excitatory amino acid (NMDA agonist). However, at therapeutic doses, the quantity of aspartate delivered is metabolically negligible compared to endogenous levels and does not significantly contribute to the acute psychostimulant effect.

Experimental Protocols: Validating the Mechanism

To differentiate these compounds in a preclinical setting, In Vivo Microdialysis coupled with HPLC-ECD is the gold standard.

Protocol: In Vivo Microdialysis for Dopamine Efflux

Objective: Distinguish between reuptake inhibition (MPH) and varying degrees of efflux (AMPH).

  • Probe Implantation:

    • Stereotaxic implantation of a guide cannula targeting the Nucleus Accumbens (NAc) or Dorsal Striatum .

    • Coordinates (Rat): AP +1.7 mm, ML +1.5 mm, DV -7.0 mm (relative to Bregma).

  • Perfusion:

    • Insert microdialysis probe (2mm membrane length, 20-50 kDa cutoff).

    • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min .

    • Equilibration: Allow 90–120 mins for baseline stabilization.

  • Drug Administration:

    • Administer drug (IP or SC).

    • Differentiation Step: To confirm "releaser" mechanism, co-perfuse with a sodium channel blocker (TTX) .

    • Result: TTX blocks impulse-dependent release (exocytosis). MPH effects are abolished by TTX. AMPH effects persist (partially) because transporter reversal is impulse-independent.

  • Detection (HPLC-ECD):

    • Inject dialysate into HPLC with an electrochemical detector (ECD).

    • Mobile Phase: Citrate-acetate buffer with SOS (ion-pairing agent) to separate DA from metabolites (DOPAC, HVA).

    • Potential: Set working electrode to +700 mV vs. Ag/AgCl.

Workflow Diagram (Graphviz)

Microdialysis_Protocol Start Stereotaxic Surgery (NAc/Striatum) Equilibrate Perfusion (aCSF) 1.5 µL/min (90 min) Start->Equilibrate Baseline Collect Baseline Samples (3 x 20 min) Equilibrate->Baseline Drug Drug Administration (MPH vs. AMPH) Baseline->Drug Branch Mechanistic Validation (Optional) Drug->Branch TTX Perfuse TTX (1 µM) Branch->TTX Block Impulse NoTTX Standard Perfusion Branch->NoTTX Standard Analyze HPLC-ECD Analysis (+700 mV) TTX->Analyze NoTTX->Analyze Result_MPH MPH + TTX: DA Effect Abolished Analyze->Result_MPH Result_AMPH AMPH + TTX: DA Effect Persists Analyze->Result_AMPH

Figure 2: Experimental workflow for differentiating mechanisms. The TTX challenge is the critical step to distinguish impulse-dependent reuptake inhibition (MPH) from impulse-independent efflux (AMPH).

Toxicology and Oxidative Stress[2][3][5][6]

A critical consideration for drug development is the long-term neurotoxic potential.

Oxidative Stress Mechanisms
  • Amphetamine: High cytosolic dopamine (caused by VMAT2 inhibition) is prone to auto-oxidation.

    • Reaction:

      
      .
      
    • Consequence: DA-Quinones can covalently bind to cysteinyl residues on proteins (including DAT and Tyrosine Hydroxylase), causing long-term deficits in serotonergic and dopaminergic terminals.

  • Methylphenidate: By blocking DAT without collapsing vesicles, MPH keeps DA in the synapse or sequestered in vesicles.

    • Neuroprotection: Several studies suggest MPH may be neuroprotective against specific insults (like Methamphetamine or MPTP toxicity) by preventing the entry of toxic substrates into the neuron.

FosB Expression

Both drugs induce


FosB  (a transcription factor) in the striatum, which is linked to neural plasticity and sensitization. However, the induction is typically more robust and rapid with Amphetamine due to the supraphysiological intracellular signaling cascades activated by TAAR1.

References

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines.[5] Annual Review of Pharmacology and Toxicology. Link

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology. Link

  • Heal, D. J., et al. (2009). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link

  • Volkow, N. D., et al. (2002). Methylphenidate and amplification of dopamine cell firing.[6][7] Journal of Nuclear Medicine. Link

  • Eshleman, A. J., et al. (1999). Therapeutic drugs for attention-deficit/hyperactivity disorder: specific binding to dopamine and norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Xie, Z., & Miller, G. M. (2009). Trace amine-associated receptor 1 as a target for neuropsychiatric drug development. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Predictive Validation of Novel ADHD Murine Models: The Amphetamine Salt Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Crisis

The attrition rate in neuropsychiatric drug development is alarmingly high, largely due to the "Translational Gap"—the failure of preclinical animal models to accurately predict human clinical response. In Attention-Deficit/Hyperactivity Disorder (ADHD), the Spontaneously Hypertensive Rat (SHR) has long been the "gold standard."[1] However, recent meta-analyses indicate that the SHR often fails Predictive Validity criteria; specifically, it frequently exhibits psychomotor stimulation rather than the paradoxical calming effect seen in human patients treated with amphetamines.

This guide outlines a rigorous, self-validating framework for qualifying new ADHD candidate models (e.g., DAT-HET, LHR, or polygenic risk models) using Amphetamine Mixed Salts (AMS) as the primary pharmacological probe. We compare the performance of valid candidate models against the flawed SHR standard and the mechanistic DAT-Knockout control.

Scientific Foundation: The Paradoxical Mechanism

To validate a model, one must understand why the drug works. In a neurotypical brain, amphetamines induce hyperactivity by reversing dopamine transport. In a valid ADHD model, the same dose must restore homeostasis (reduce hyperactivity or improve attention).

Mechanistic Causality

Amphetamine salts (d-amphetamine/l-amphetamine mixture) do not merely agonize receptors; they fundamentally alter transporter kinetics.

  • Substrate Recognition: Amphetamine enters the presynaptic terminal via the Dopamine Transporter (DAT).

  • VMAT2 Inhibition: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and dumping vesicular dopamine into the cytosol.

  • DAT Reversal: The accumulation of cytosolic dopamine reverses the DAT, pumping dopamine out into the synapse non-vesicularly.

The Validation Logic:

  • Wild Type (WT): High synaptic dopamine

    
     Hyperlocomotion (Stereotypy).
    
  • Valid ADHD Model: Baseline state is "hypofunctional" or "phasically disrupted." Amphetamine normalizes synaptic tone

    
    Reduced Hyperactivity / Increased Focus. 
    
Visualization: Synaptic Mechanism of Action

G cluster_presynaptic Presynaptic Terminal cluster_membrane Synaptic Membrane cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicle (DA Storage) Cytosol Cytosolic DA (Accumulation) Vesicle->Cytosol DA Leakage DAT Dopamine Transporter (DAT) Cytosol->DAT Reverse Transport VMAT2 VMAT2 (Inhibited by AMS) Extracellular Extracellular DA (Surge) DAT->Extracellular Non-Vesicular Release Receptor Post-Synaptic D1/D2 Receptors Extracellular->Receptor Signaling AMS Amphetamine Salts (The Probe) AMS->VMAT2 Inhibits Storage AMS->DAT Substrate Entry

Figure 1: Mechanism of Amphetamine-Induced Dopamine Release.[2] In valid models, this non-vesicular release compensates for basal hypofunction, normalizing behavior rather than over-stimulating.

Comparative Analysis: Benchmarking the Models

When validating your new model, you must run concurrent controls. The table below summarizes the expected phenotype if your model has high predictive validity compared to established alternatives.

FeatureWild Type (Control) SHR (Flawed Standard) DAT-KO (Mechanistic Control) Target Profile (New Model)
Basal Phenotype Normal locomotionHyperactive, ImpulsiveExtreme HyperactivityModerate Hyperactivity / Inattention
Response to Low Dose AMS (0.5 mg/kg) ↑ Locomotion (Stimulation)↑ or = Locomotion (Often fails to calm)↓ Locomotion (Paradoxical Calming)↓ Locomotion / ↑ Attention
Response to High Dose AMS (2.0+ mg/kg) Stereotypy (Repetitive behaviors)StereotypyReduced Stereotypy vs WTStereotypy (Safety ceiling)
Construct Validity Intact Dopamine SystemUnclear (Polygenic/Hypertensive)Complete loss of DAT (Non-physiological)Specific Deficit (e.g., DAT-HET or Immune-mediated)
Translational Utility Negative ControlLow (High False Negative rate)Medium (Good mechanism, poor face validity)High (Mimics clinical response)

Critical Insight: The DAT-KO mouse is the only established model that consistently shows the "Paradoxical Calming" effect of amphetamines [1]. However, it lacks face validity because the mutation is too severe. Your new model should aim for the behavioral response of the DAT-KO but with the physiological subtlety of the SHR.

Experimental Protocol: The "Crossover Challenge"

To ensure trustworthiness, this protocol uses a Within-Subject Crossover Design . This eliminates inter-individual variability, which is notoriously high in behavioral assays.

Phase 1: Habituation & Baseline (Days 1-3)
  • Objective: Eliminate novelty-induced hyperactivity so that drug effects are isolated.

  • Method: Place animals in Open Field (OF) chambers for 60 mins/day.

  • Criterion: Locomotion must stabilize (variation <15% between Day 2 and 3).

Phase 2: The Amphetamine Challenge (Days 4-7)
  • Design: Randomized, counter-balanced crossover.

  • Groups: Vehicle (Saline) vs. AMS (0.5 mg/kg, 1.0 mg/kg, 2.0 mg/kg).

  • Washout: 48 hours between doses to prevent sensitization.

Step-by-Step Workflow:

  • Acclimation (t = -30 min): Place animal in OF chamber. Record basal activity.

  • Injection (t = 0): Administer AMS via intraperitoneal (i.p.) injection.

    • Note: While oral dosing is more translational, i.p. is preferred for initial validation to reduce pharmacokinetic variability [2].

  • Challenge Recording (t = 0 to +90 min): Continuous tracking.

  • Analysis: Bin data in 5-minute intervals.

Visualization: Validation Workflow

Workflow cluster_crossover Crossover Challenge (48h Washout) Start Candidate Model Generation Habituation Habituation (3 Days) Start->Habituation LowDose Low Dose AMS (0.5 mg/kg) Habituation->LowDose HighDose High Dose AMS (2.0 mg/kg) Habituation->HighDose Vehicle Vehicle (Saline) Habituation->Vehicle Analysis Data Analysis (Paradoxical Effect?) LowDose->Analysis HighDose->Analysis Vehicle->Analysis Decision Validation Decision Analysis->Decision Compare vs WT

Figure 2: Experimental Design for Predictive Validity. A crossover design minimizes biological noise.

Data Interpretation & Troubleshooting

The "U-Shaped" Curve

A valid ADHD model should exhibit a U-shaped (or inverted U, depending on the metric) dose-response curve:

  • 0.5 - 1.0 mg/kg: Reduction in total distance traveled (calming).

  • > 2.0 mg/kg: Re-emergence of hyperactivity or onset of stereotypy (repetitive grooming/sniffing).

Troubleshooting Common Failures:

  • Failure Mode 1: The "SHR Effect"

    • Observation: Candidate model gets more hyperactive at low doses.

    • Diagnosis: The model may be driven by non-dopaminergic anxiety (noradrenergic storm) rather than dopaminergic dysregulation. The model fails predictive validity for stimulant therapy [3].[1][3]

  • Failure Mode 2: Sedation Masquerading as Focus

    • Observation: Animal stops moving entirely.

    • Check: Perform a Rotarod test. If motor coordination is impaired, the dose is toxic/sedative, not therapeutic.

References

  • Gainetdinov, R. R., et al. (1999).[4][5] "Role of Serotonin in the Paradoxical Calming Effect of Psychostimulants on Hyperactivity." Science.

  • Gowrishankar, R., et al. (2014). "Characterization of Amphetamine-Induced Behavior in a Mouse Model of ADHD." Biomedical Journal.

  • Sagvolden, T., et al. (2005). "A dynamic developmental theory of attention-deficit/hyperactivity disorder (ADHD) predicted by the spontaneously hypertensive rat (SHR)." Behavioral and Brain Sciences.

  • Wigal, S. B., et al. (2010). "Safety and Efficacy of Mixed Amphetamine Salts in Adults with ADHD." Journal of Attention Disorders.

Sources

Comparison of different chiral stationary phases for amphetamine separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Separating amphetamine enantiomers (


- vs 

-) presents a classic chromatographic challenge: the analyte is a small, basic primary amine (

). This chemical nature leads to two primary failure modes in generic chiral methods: severe peak tailing due to silanol interactions and insufficient selectivity due to the molecule's small steric footprint.

For researchers in forensic toxicology and pharmaceutical QC, the choice of Chiral Stationary Phase (CSP) dictates the workflow.

  • Select Crown Ether CSPs (e.g., Crownpak CR) if your priority is maximum resolution for optical purity testing and you are using UV detection. The mechanism is specific to primary amines, offering unrivaled selectivity.

  • Select Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic V2) if your priority is LC-MS/MS bioanalysis . These phases thrive in Polar Ionic Modes with volatile buffers, preventing source contamination.

  • Select Polysaccharide CSPs (e.g., Lux AMP, Chiralpak AD) if you require a generalist screening platform . These are effective but often require basic additives (diethylamine) that may interfere with certain detectors.

Mechanistic Analysis of Separation

To select the right column, one must understand the molecular recognition mechanism.

The Challenge of the Primary Amine

Amphetamine lacks the large aromatic pi-systems or multiple hydrogen-bonding sites found in easier chiral targets.

  • Problem: The exposed amine group interacts strongly with residual silanols on the silica support.

  • Consequence: Peak tailing and loss of resolution (

    
    ).
    
  • Solution: The CSP must either shield the silica surface or utilize the amine group as the primary anchor for chiral recognition.

Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting a CSP based on laboratory constraints.

AmphetamineCSPSelection Start Amphetamine Sample Detector Detector Type? Start->Detector MS Mass Spec (LC-MS/MS) Detector->MS High Sensitivity UV UV / DAD Detector->UV Standard Bio Bioanalysis (Urine/Plasma) MS->Bio Scale Throughput/Scale? UV->Scale Scale->Bio General Screen QC Purity QC / Preparative Scale->QC Max Resolution Glyco RECOMMENDED: Macrocyclic Glycopeptide (Chirobiotic V2/T) Bio->Glyco Volatile Buffers Polar Ionic Mode Poly ALTERNATIVE: Polysaccharide (Lux AMP / Chiralpak) Bio->Poly Requires Basic Additives Crown RECOMMENDED: Crown Ether (Crownpak CR) QC->Crown Specific for Primary Amines

Figure 1: Strategic decision tree for selecting amphetamine separation methods based on detection limits and sample matrix.

Comparative Technical Analysis

A. Crown Ether CSPs (The Specialist)

Representative Column: Daicel Crownpak CR(+) / CR-I(+) Mechanism: Host-Guest Inclusion. The crown ether ring (typically 18-crown-6 derivative) forms a "host" complex specifically with the ammonium ion (


) of the amphetamine. The chiral barriers on the crown ether discriminate between the enantiomers based on the steric fit of the methyl group alpha to the amine.
  • Pros:

    • Extreme Selectivity: often achieves

      
       for primary amines.
      
    • Predictability: If it's a primary amine, it almost always works.

  • Cons:

    • Mobile Phase Constraints: Requires strongly acidic conditions (pH 1–2) to ensure the amine is fully protonated (

      
      ).
      
    • MS Incompatibility: Traditional methods use Perchloric Acid (

      
      ), which is dangerous and non-volatile. (Note: Newer immobilized versions allow milder acids, but performance peaks with strong acids).
      
    • Retention: Can be excessive (

      
      ) without optimization.
      
B. Macrocyclic Glycopeptide CSPs (The Bio-Analyst)

Representative Column: Astec Chirobiotic V2 (Vancomycin) or T (Teicoplanin) Mechanism: Multi-modal (Inclusion + Ionic). Vancomycin contains a "basket" for inclusion, but critically, it possesses amine and carboxylic acid moieties. In Polar Ionic Mode (PIM) (100% Methanol + Acid/Base), the amphetamine interacts via ionic attraction to the carboxylate and hydrogen bonding.

  • Pros:

    • LC-MS Gold Standard: Works perfectly with Methanol + Acetic Acid + Ammonium Hydroxide.

    • Sample Tolerance: Highly robust against biological matrix extracts (urine/plasma).

    • Reversal: Elution order can often be reversed by changing from PIM to Reversed Phase.

  • Cons:

    • Lower theoretical plate count compared to silica-based crown ethers.

C. Polysaccharide CSPs (The Generalist)

Representative Column: Phenomenex Lux AMP, Chiralpak AD-H Mechanism: Hydrogen bonding and dipole-dipole interactions in helical grooves. Since amphetamine is basic, these columns require a basic modifier (e.g., 0.1% Diethylamine or Ammonia) in the mobile phase to suppress non-specific silanol interactions.

  • Pros:

    • Widely available in most labs.

    • High loading capacity for preparative work.

  • Cons:

    • Tailing Issues: Even with additives, basic amines can tail.

    • Additive Memory: Once a column is used with basic additives, it is difficult to revert to neutral conditions for other assays.

Performance Metrics Summary

FeatureCrown Ether (Crownpak CR)Macrocyclic Glycopeptide (Chirobiotic V2)Polysaccharide (Lux AMP/AD)
Primary Mechanism Inclusion Complex (

)
Ionic Interaction + InclusionH-Bonding + Steric Fit
Selectivity (

)
High (1.5 - 2.0) Moderate (1.1 - 1.3)Moderate (1.1 - 1.4)
Resolution (

)
Excellent (> 2.0)Good (> 1.5)Variable (Matrix dependent)
Mobile Phase Aqueous

/ MeOH
MeOH / HOAc /

Hexane/IPA or MeOH/DEA
MS Compatibility Poor (Non-volatile acids)Excellent (Volatile buffers)Moderate (Requires Ammonia)
Analysis Time Slow (15-30 min)Fast (5-10 min)Medium (10-20 min)
Best For Optical Purity QC Clinical/Forensic Tox General Screening

Detailed Experimental Protocols

Protocol A: LC-MS/MS Bioanalysis (Glycopeptide Method)

Recommended for forensic toxicology and high-throughput clinical labs.

System: UHPLC coupled to Triple Quadrupole MS Column: Astec Chirobiotic V2 (


 mm, 5 

m)

Step-by-Step Workflow:

  • Mobile Phase Preparation (Polar Ionic Mode):

    • Solvent A: Methanol (LC-MS Grade).

    • Additives: Add 0.1% (v/v) Glacial Acetic Acid and 0.02% (v/v) Ammonium Hydroxide (

      
      ).
      
    • Note: The acid/base ratio controls selectivity. The solution is non-aqueous but ionic.

  • Equilibration:

    • Flush column with mobile phase at 0.3 mL/min for 20 column volumes.

    • Temperature: Set column oven to

      
      .
      
  • Sample Injection:

    • Dissolve sample in Mobile Phase. Injection volume: 2-5

      
      L.
      
  • Detection:

    • ESI Positive Mode.[1] Monitor MRM transitions for Amphetamine (

      
      
      
      
      
      ).[1]
  • Validation Check:

    • Expect

      
      .[1][2] If resolution degrades, increase the acid concentration slightly (to 0.15%) to protonate the analyte more effectively.
      
Protocol B: Optical Purity QC (Crown Ether Method)

Recommended for raw material testing where UV detection is sufficient and resolution is paramount.

System: HPLC with UV-Vis/DAD Column: Daicel Crownpak CR(+) (


 mm, 5 

m)

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare aqueous

      
       1.5 Perchloric Acid (
      
      
      
      ).
    • Mix: 85% Aqueous

      
       solution / 15% Methanol.
      
    • Safety: Perchloric acid is corrosive. Use glass/Teflon lines.

  • Equilibration:

    • Flow rate: 0.8 mL/min.

    • Temperature: Low temperature is critical. Set to

      
       or 
      
      
      
      . Lowering temperature drastically improves the inclusion complex stability.
  • Detection:

    • UV at 210 nm (Amphetamine has weak UV absorbance; low wavelength is necessary).

  • Validation Check:

    • The (+) column typically elutes the (

      
      )-enantiomer first.
      
    • Ensure the column is stored in water, never in basic solvents (destroys the crown ether).

Mechanistic Visualization: The Crown Ether Complex

The following diagram illustrates why the Crown Ether phase is so specific to amphetamine. The three hydrogens of the ammonium group form a tripod hydrogen-bonding arrangement with the oxygens of the crown ether.

CrownEtherMechanism cluster_0 Mobile Phase (Acidic) cluster_1 Stationary Phase (Crown Ether) Amph Amphetamine (R-NH3+) Crown 18-Crown-6 Cavity Amph->Crown Protonation Required Complex Inclusion Complex (Host-Guest) Crown->Complex Tripod H-Bonding (Steric Discrimination) Result Enantioseparation

Figure 2: Mechanism of host-guest inclusion. The acidic mobile phase ensures amphetamine exists as an ammonium ion, which docks into the crown ether cavity.

References

  • Daicel Corporation. (2023).[3] Instruction Manual for CROWNPAK CR(+)/CR(-). Chiral Technologies. Link

  • Sigma-Aldrich (Merck). (2022). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Application Note. Link

  • Phenomenex. (2021). High pH Chiral Separations of Amphetamine with Lux AMP Column. Technical Note TN-1214. Link

  • Agilent Technologies. (2020). Chiral separation of methamphetamine and amphetamine on Poroshell 120 Chiral-V. Application Note 5994-2336EN. Link

  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotics: a review. Journal of Chromatography A, 906(1-2), 73-89. Link

Sources

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized Amphetamine Aspartate Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a synthesized compound like amphetamine aspartate monohydrate, a central nervous system stimulant, rigorous purity verification is a non-negotiable step in the journey from laboratory synthesis to potential therapeutic application.

This guide provides an in-depth comparison of essential analytical techniques for confirming the identity, strength, and purity of amphetamine aspartate monohydrate (C₂₂H₃₅N₃O₅).[1][2] We will explore the causality behind experimental choices, offering a self-validating, integrated workflow. The objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to establish a robust and defensible purity profile for their synthesized compound.

Potential impurities can originate from various stages of the synthesis, including unreacted starting materials, intermediates, byproducts from side reactions, or degradation products.[3] For instance, the Leuckart synthesis method is known to produce specific impurities like N-formylamphetamine.[3] Furthermore, as amphetamine is a chiral molecule, verifying the correct enantiomeric form is critical, as different enantiomers possess distinct pharmacological activities.[4][5] The 'monohydrate' designation also necessitates precise quantification of the water content. This guide will address these multifaceted challenges through a multi-pronged analytical approach.

Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the strategic combination of orthogonal methods—techniques that measure different chemical or physical properties. This approach ensures that impurities not detected by one method can be captured by another.

The selection of techniques should be guided by the principles outlined in international guidelines such as the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures," which details the validation characteristics needed for various analytical tests.[6][7][8][9][10]

Technique Primary Purpose Strengths Limitations
HPLC/UPLC Quantitation of API and impurities; Chiral separationHigh resolution, sensitivity, and precision for quantitative analysis.[11][12] Adaptable for chiral separations.[13]Requires a suitable chromophore for UV detection; method development can be time-consuming.
LC-MS/MS Impurity identification and structure confirmationUnparalleled sensitivity and specificity for identifying unknown impurities by mass.[14][15] Confirms molecular weight.Quantitative analysis can be more complex than HPLC-UV; matrix effects can cause ion suppression.
NMR (¹H, ¹³C) Unambiguous structure confirmation and elucidationProvides detailed information about the molecular structure, allowing for definitive identification and detection of structural isomers.Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret.
FTIR Spectroscopy Functional group identification; quick identity checkRapid, non-destructive, and provides a unique "molecular fingerprint" for comparison against a reference standard.[16][17][18]Not suitable for quantitation of minor components; insensitive to subtle structural differences.
Karl Fischer Titration Specific water content determinationThe gold standard for accurately quantifying water content, essential for verifying hydrates.[19][20][21][22][23]Only measures water content; requires a dedicated instrument.
Elemental Analysis Confirmation of empirical formulaProvides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values of the empirical formula.[24][25]Does not provide structural information; requires high sample purity for accurate results.[26]
Melting Point Preliminary purity assessmentSimple, rapid, and inexpensive. A sharp melting point close to the literature value suggests high purity.Impurities can depress and broaden the melting range; not a definitive test.

An Integrated Workflow for Purity Verification

A logical, phased approach ensures both efficiency and thoroughness. The workflow begins with rapid, foundational checks and progresses to highly specific, quantitative analyses. This self-validating system cross-references findings from multiple techniques to build a conclusive purity profile.

Purity_Workflow cluster_0 Phase 1: Identity & Preliminary Checks cluster_1 Phase 2: Core Purity & Impurity Profiling cluster_2 Phase 3: Stoichiometry & Final Confirmation cluster_3 Phase 4: Final Assessment Start Synthesized Amphetamine Aspartate Monohydrate FTIR FTIR Spectroscopy Start->FTIR Confirm Functional Groups MP Melting Point Start->MP Initial Purity Indication HPLC HPLC-UV (Purity Assay, Related Substances) FTIR->HPLC MP->HPLC LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Characterize Impurities >0.1% Chiral Chiral HPLC (Enantiomeric Purity) HPLC->Chiral Confirm Enantiomeric Ratio NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Confirm API Structure LCMS->NMR Confirm Structure of Novel Impurities Chiral->NMR KF Karl Fischer Titration (Water Content) NMR->KF EA Elemental Analysis (Empirical Formula) KF->EA End Purity Verified EA->End

Caption: Integrated workflow for comprehensive purity verification.

Detailed Experimental Protocols

Adherence to established and validated procedures is paramount. The following protocols are examples based on common practices and should be validated in accordance with ICH Q2(R1) guidelines.[6][7]

HPLC-UV for Assay and Related Substances
  • Causality: This method is the cornerstone for quantitative purity analysis. A reverse-phase C18 column is chosen for its versatility in separating moderately polar compounds like amphetamine from potential non-polar impurities.[11] The gradient elution ensures that both early and late-eluting impurities are resolved effectively. UV detection is straightforward as the phenyl group in amphetamine is a chromophore.

  • Protocol:

    • System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of amphetamine aspartate monohydrate and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Further dilute to a working concentration of 0.1 mg/mL.

    • Analysis: Inject a certified reference standard to determine the retention time and response factor. Inject the sample. Purity is calculated using the area percent method, and impurities are quantified against the main peak or a reference standard of the impurity if available. System suitability tests, as defined by pharmacopoeias like the USP <621> or Ph. Eur. 2.2.46, must be met.[27][28][29][30][31][32]

Chiral HPLC for Enantiomeric Purity
  • Causality: Since the d- and l-enantiomers of amphetamine have different pharmacological effects, confirming the enantiomeric purity is crucial.[5] This requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. A macrocyclic glycopeptide-based column is often effective for this purpose.[5]

  • Protocol:

    • System: HPLC with UV or MS detector.

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2).[5]

    • Mobile Phase: Isocratic mixture of Methanol with additives like 0.1% acetic acid and 0.02% ammonium hydroxide.[5]

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm or MS.

    • Sample Preparation: Prepare a 0.1 mg/mL solution in the mobile phase.

    • Analysis: Inject a racemic (50:50) standard of d/l-amphetamine to confirm the resolution and retention times of each enantiomer. Inject the sample and calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.

Karl Fischer Titration for Water Content
  • Causality: To verify the compound is a monohydrate, the water content must be accurately measured. Karl Fischer titration is a specific and precise method for water determination, based on a quantitative reaction of water with iodine and sulfur dioxide.[21][22]

  • Protocol:

    • System: Volumetric or coulometric Karl Fischer titrator.

    • Reagents: Standardized Karl Fischer reagent.

    • Procedure: a. Standardize the titrator with a certified water standard or disodium tartrate dihydrate. b. Accurately weigh a sufficient amount of the amphetamine aspartate monohydrate sample directly into the titration vessel. c. Titrate the sample until the endpoint is reached. d. The instrument software will calculate the percentage of water (w/w).

    • Acceptance Criterion: The theoretical water content for amphetamine aspartate monohydrate (C₂₂H₃₅N₃O₅, MW 425.53 g/mol , with one mole of H₂O) is approximately 4.23%. The experimental value should be within an acceptable range of this theoretical value (e.g., 4.0% - 4.5%).

Conclusion

Verifying the purity of a synthesized API such as amphetamine aspartate monohydrate is a rigorous, multi-step process that demands a deep understanding of analytical chemistry principles. A successful purity assessment is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. The integrated workflow presented in this guide—combining chromatographic separations (HPLC, Chiral HPLC, LC-MS), spectroscopic identification (NMR, FTIR), and specific content analyses (Karl Fischer, Elemental Analysis)—provides a robust, self-validating framework. By understanding the "why" behind each technique and protocol, researchers can confidently establish the identity, strength, purity, and quality of their synthesized materials, a critical milestone in the drug development process.

References

  • HPLC Method for Analysis of Amphetamine. SIELC Technologies.
  • HPLC Methods for analysis of Amphetamine.
  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.
  • Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). PubMed Central.
  • Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich.
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Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of Amphetamine Aspartate Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a controlled substance extends far beyond its application in the lab. The final step, proper disposal, is a critical juncture governed by stringent regulations and guided by the principles of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the compliant and safe disposal of amphetamine aspartate monohydrate, ensuring that your laboratory practices remain beyond reproach.

The Regulatory Landscape: DEA and EPA Mandates

The disposal of amphetamine aspartate monohydrate, a Schedule II controlled substance, is primarily governed by the Drug Enforcement Administration (DEA). The cornerstone of the DEA's regulations is the concept of rendering the substance "non-retrievable."[1] This means that it must be altered to a state where it cannot be transformed back into a controlled substance.[1]

Concurrently, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste. While amphetamine is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a waste determination must still be made.[2][3] If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it must be managed as hazardous waste.[2][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensuring the safety of all laboratory personnel is paramount. A thorough understanding of the hazards associated with amphetamine aspartate monohydrate is essential.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents permeation and contamination. The outer glove should be removed immediately after handling.
Gown Disposable, low-permeability gown with a solid front and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.Shields eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

This table summarizes the essential personal protective equipment for handling amphetamine aspartate monohydrate during disposal procedures.

Spill Management: A Rapid and Contained Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent the spread of contamination.

Spill Cleanup Protocol:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, create a dike with absorbent material.

  • Clean the Area: Use a dampened cloth or absorbent pad to clean the spill area, working from the outside in. Avoid dry sweeping, which can disperse the powder.

  • Decontaminate: Wipe the area with a suitable laboratory detergent and then with water.

  • Dispose of Cleanup Materials: All contaminated materials (absorbent pads, gloves, etc.) must be collected in a sealed container and disposed of as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory's safety records. For significant spills of a controlled substance, the DEA must be notified.

Disposal Pathways: A Bifurcated Approach

The appropriate disposal method for amphetamine aspartate monohydrate depends on the quantity of the substance.

Pathway 1: On-Site Chemical Deactivation (For Small Quantities)

For residual or small, manageable quantities, chemical deactivation is a viable option to render the substance non-retrievable. Research has indicated that amphetamine can be decomposed under alkaline conditions in the presence of formaldehyde.[5]

Step-by-Step Chemical Deactivation Protocol:

  • Preparation: Conduct the procedure in a certified chemical fume hood. Wear all required PPE.

  • Dissolution: Dissolve the amphetamine aspartate monohydrate in a minimal amount of water.

  • Alkalinization: Adjust the pH of the solution to 9.5 using a suitable base, such as sodium hydroxide.

  • Decomposition: Add a high concentration of formaldehyde solution to the alkaline amphetamine solution.

  • Reaction Time: Allow the reaction to proceed for at least 24 hours to ensure maximum decomposition.[5]

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable acid, such as hydrochloric acid.

  • Waste Disposal: The final solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Causality: The alkaline conditions and the presence of formaldehyde facilitate the decomposition of the amphetamine molecule, rendering it inactive and non-retrievable.

Pathway 2: Reverse Distributor (For Bulk Quantities)

For expired, unwanted, or bulk quantities of amphetamine aspartate monohydrate, the use of a DEA-registered reverse distributor is the mandated and most secure method of disposal.

Workflow for Reverse Distributor Disposal:

G cluster_0 Laboratory Actions cluster_1 Reverse Distributor Actions A 1. Inventory and Segregate Expired/Unwanted Amphetamine Aspartate Monohydrate B 2. Contact DEA-Registered Reverse Distributor A->B C 3. Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed) B->C D 4. Package Material Securely for Transport C->D E 5. Arrange for Secure Pickup and Transport D->E F 6. Document Receipt of the Controlled Substance E->F G 7. Destroy the Substance via Compliant Method (e.g., Incineration) F->G H 8. Provide Certificate of Destruction to the Laboratory G->H

Caption: Workflow for the disposal of bulk amphetamine aspartate monohydrate via a reverse distributor.

Documentation: The Unimpeachable Record

Meticulous record-keeping is a non-negotiable aspect of controlled substance management. The DEA Form 41 (Registrant Record of Controlled Substances Destroyed) is the official document for recording the disposal of controlled substances.[6][7] This form must be completed accurately and maintained for a minimum of two years.[6][7]

Key Information for DEA Form 41:

  • Registrant's name, address, and DEA number.

  • A detailed inventory of the drug being destroyed, including its name, strength, form, and quantity.

  • The method of destruction.

  • The date and location of the destruction.

  • The signatures of two authorized employees who witnessed the destruction.

Conclusion

The proper disposal of amphetamine aspartate monohydrate is a multi-faceted process that demands a comprehensive understanding of regulatory requirements, a steadfast commitment to safety, and meticulous attention to detail. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure that their practices are not only scientifically sound but also fully compliant with federal and local regulations, thereby protecting themselves, their institutions, and the community at large.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.